1,1-Dibromoacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dibromopropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2O/c1-2(6)3(4)5/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABBFAHZPHMIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021558 | |
| Record name | 1,1-Dibromopropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867-54-9 | |
| Record name | 1,1-Dibromoacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dibromopropanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Dibromo-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Genesis of a Versatile Reagent: A Technical Guide to 1,1-Dibromoacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dibromoacetone, a geminal dihalogenated ketone, has emerged from the annals of 19th-century organic chemistry to become a valuable tool in modern chemical synthesis and drug development. This in-depth technical guide provides a comprehensive overview of the history, discovery, and chemical properties of this compound. It details experimental protocols for its synthesis, explores its applications in the construction of bioactive heterocycles and as a linker in antibody-drug conjugates (ADCs), and visualizes key chemical pathways.
History and Discovery
The history of this compound is intrinsically linked to the broader exploration of α-haloketones, a class of compounds that gained prominence in the mid-19th century. While a definitive first synthesis of a simple α-haloketone is challenging to pinpoint, the work of French chemist Charles Adolphe Wurtz on chloroacetone around 1859 and the synthesis of bromoacetone by N. Sokolowsky laid the foundational groundwork for the study of halogenated ketones.[1]
The first preparations of these compounds typically involved the direct halogenation of acetone.[1] The direct bromination of acetone is known to produce a mixture of mono-, di-, and tri-brominated species, with this compound and its isomer, 1,3-dibromoacetone, being common products. Although a specific individual and date for the first isolation and characterization of this compound are not clearly documented in readily available historical records, its existence was implicitly understood as a component of these complex reaction mixtures. Early 20th-century chemical literature, such as the comprehensive "Beilsteins Handbuch der Organischen Chemie," began to systematically catalog such compounds, solidifying their place in the landscape of organic chemistry.[2][3][4][5][6][7]
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a sharp, pungent odor.[5][8] Its high reactivity stems from the presence of two electron-withdrawing bromine atoms on the carbon atom alpha to the carbonyl group, which makes this carbon highly electrophilic and susceptible to nucleophilic attack.[9]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 867-54-9 | [1][10] |
| Molecular Formula | C₃H₄Br₂O | [1] |
| Molecular Weight | 215.87 g/mol | [1] |
| Boiling Point | 186.1 °C at 760 mmHg | [1] |
| Density | 2.118 g/cm³ | [1] |
| Melting Point | Not Available | [1] |
| Flash Point | 84.6 °C | [1] |
| Appearance | Colorless to light yellow liquid | [5][8] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the direct bromination of acetone. However, this reaction typically yields a mixture of brominated products, and achieving high selectivity for the 1,1-isomer requires careful control of reaction conditions.
Synthesis of a Mixture Containing this compound
This protocol, adapted from a procedure for the synthesis of bromoacetone, yields a higher-boiling fraction containing isomeric dibromoacetones.[8] Another similar procedure reports a specific yield for this compound.[11]
Materials:
-
Acetone (c.p.)
-
Bromine
-
Glacial Acetic Acid
-
Water
-
Anhydrous Sodium Carbonate
-
Anhydrous Calcium Chloride
Equipment:
-
5-L three-necked, round-bottomed flask
-
Efficient mechanical stirrer
-
48-cm Allihn reflux condenser
-
Thermometer
-
500-cc separatory funnel
-
Water bath
-
Fractional distillation apparatus
Procedure:
-
In the 5-L flask, combine 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.
-
Begin stirring and heat the mixture in a water bath to maintain a temperature of approximately 65 °C in the flask.
-
Carefully add 354 cc (7.3 moles) of bromine through the separatory funnel over one to two hours, regulating the addition to prevent the accumulation of unreacted bromine.
-
Continue stirring until the solution is decolorized (approximately 20 minutes after the bromine addition is complete).
-
Dilute the reaction mixture with 800 cc of cold water and cool to 10 °C.
-
Neutralize the solution to Congo red with approximately 1 kg of solid anhydrous sodium carbonate.
-
Separate the oily layer that forms using a separatory funnel and dry it with 80 g of anhydrous calcium chloride.
-
Perform fractional distillation on the dried oil. The higher-boiling fraction will contain a mixture of isomeric dibromoacetones, including this compound. A similar procedure yielded 20 g of this compound.[11]
Note: This reaction should be performed in a well-ventilated hood as both bromine and bromoacetone are powerful irritants.[8]
Applications in Research and Drug Development
The high electrophilicity of the α-carbon in this compound makes it a versatile reagent in organic synthesis, particularly for the construction of heterocyclic compounds and in bioconjugation strategies.
Synthesis of Bioactive Heterocycles: 1,3-Selenazoles
This compound is a key building block in the Hantzsch synthesis of thiazoles and its selenium analogues, 1,3-selenazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[12][13][14][15][16][17][18][19]
The synthesis involves the condensation of an α-haloketone, such as this compound, with a selenoamide. The general reaction scheme is depicted below.
Caption: General synthesis of 1,3-selenazoles from this compound.
Many 1,3-selenazole derivatives have shown potent biological activity. For example, certain selenazoles exhibit antitumor properties by inducing apoptosis in cancer cells. The precise signaling pathways are often dependent on the specific substituents on the selenazole ring, but can involve the modulation of key cellular processes such as cell cycle progression and the activation of apoptotic caspases.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
Dihaloacetones, including this compound, have been utilized as bifunctional linkers in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[][21][22][][24][25][26][27]
The general mechanism of action for an ADC involves the antibody binding to a specific antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex.[][27][28][29] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then exerts its therapeutic effect, often by inducing apoptosis.[][28]
This compound can be used to cross-link two thiol groups, such as those from cysteine residues in an antibody, forming a stable thioether linkage. This provides a method for attaching a payload to the antibody. The signaling pathway ultimately affected is determined by the nature of the cytotoxic drug that is released.
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
From its origins as an indistinct component in early organic synthesis to its current role as a sophisticated tool in medicinal chemistry and drug development, this compound has proven to be a versatile and valuable chemical entity. Its unique reactivity continues to be exploited for the creation of complex molecules with significant biological potential. Further research into selective synthesis methods and the exploration of its utility in novel bioconjugation strategies will undoubtedly expand its importance in the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. Justus Liebigs Annalen der Chemie – Wikipedia [de.wikipedia.org]
- 3. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 4. Beilsteins Handbuch der organischen Chemie : Beilstein, Friedrich Konrad, 1838-1906 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. Beilsteins Handbuch der organischen Chemie - Friedrich Konrad Beilstein - Google Libros [books.google.com.pa]
- 6. umsl.edu [umsl.edu]
- 7. Beilsteins Handbuch der organischen Chemie: Erstes Ergänzungswerk, die ... - Friedrich Konrad Beilstein - Google Books [books.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 867-54-9 | Benchchem [benchchem.com]
- 10. This compound | 867-54-9 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. sscdt.org [sscdt.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 21. njbio.com [njbio.com]
- 22. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chempep.com [chempep.com]
- 25. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Antibody–Drug Conjugates as an Emerging Therapy in Oncodermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,1-Dibromoacetone: Properties, Synthesis, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dibromoacetone is a halogenated ketone that serves as a reactive building block in organic synthesis and has gained attention as a potential tool in bioconjugation and drug development. Its gem-dibrominated methyl group adjacent to a carbonyl function imparts a high degree of electrophilicity, making it a target for various nucleophiles. This guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and key applications of this compound, with a particular focus on its utility for researchers in the life sciences. Detailed experimental methodologies and quantitative data are presented to facilitate its practical application in the laboratory.
Chemical Identifiers and Properties
This compound is a dense, colorless to light yellow liquid. A summary of its key identifiers and physicochemical properties is provided below.
Table 1: Chemical Identifiers for this compound[1][2][3][4][5][6][7]
| Identifier | Value |
| CAS Number | 867-54-9 |
| IUPAC Name | 1,1-dibromopropan-2-one |
| Synonyms | 1,1-Dibromo-2-propanone, Dibromomethyl methyl ketone |
| Molecular Formula | C₃H₄Br₂O |
| Molecular Weight | 215.87 g/mol |
| InChI Key | ZABBFAHZPHMIJC-UHFFFAOYSA-N |
| SMILES | CC(=O)C(Br)Br |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [1] |
| Molecular Weight | 215.87 | [2][3][4][1][5] |
| Molecular Formula | C3H4Br2O | [2][3][4][1][5] |
| Relative Density | 2.118 g/cm³ | [5] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |
Synthesis of this compound
The primary route for the synthesis of this compound is the direct bromination of acetone in the presence of an acid catalyst. This reaction typically yields a mixture of mono-, di-, and tri-brominated products, including the isomeric 1,3-dibromoacetone. The product distribution is influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants.
General Reaction Scheme
The acid-catalyzed bromination of acetone proceeds through an enol intermediate. The enol then attacks molecular bromine to form the α-brominated ketone. Subsequent enolization and bromination can lead to the formation of di- and tri-brominated species.
Experimental Protocol: Synthesis of a Mixture of Brominated Acetones
The following protocol is adapted from established procedures for the bromination of acetone and will yield a mixture of brominated products, including this compound.[6][7] Purification is necessary to isolate the desired isomer.
Materials:
-
Acetone
-
Bromine
-
Glacial Acetic Acid
-
Water
-
Anhydrous Sodium Carbonate
-
Anhydrous Calcium Chloride
-
5 L three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, combine 1600 mL of water, 500 mL of acetone, and 375 mL of glacial acetic acid.[7]
-
Heat the mixture to approximately 70°C while stirring.[7]
-
Slowly add 650 mL of bromine dropwise through the separatory funnel over a period of 1-2 hours. Maintain the temperature at 70°C.[7]
-
After the addition is complete, continue stirring until the bromine color disappears.
-
Cool the reaction mixture and neutralize it with anhydrous sodium carbonate.
-
Separate the oily layer using a separatory funnel and dry it over anhydrous calcium chloride.
-
Fractionally distill the crude product under reduced pressure. The fraction containing this compound will be collected along with its isomer, 1,3-dibromoacetone.[7] Further purification by chromatography may be required to isolate pure this compound.
A specific preparation yielded 20g of this compound from 500ml of acetone after fractional distillation.[7]
Applications in Bioconjugation
The high reactivity of the carbon-bromine bonds in this compound, enhanced by the adjacent carbonyl group, makes it a useful reagent for cross-linking and labeling of biomolecules, particularly those containing thiol groups.
Reaction with Cysteine Residues
This compound can react with the thiol groups of two cysteine residues within a protein or between two different protein molecules. This reaction forms a stable thioether linkage, effectively cross-linking the cysteine residues. This property is particularly valuable in the development of antibody-drug conjugates (ADCs), where the reagent can be used to "re-bridge" reduced disulfide bonds in an antibody, providing a site for drug attachment. While 1,3-dihaloacetones are more commonly cited for this purpose, the principle applies to the 1,1-isomer as well.
Experimental Protocol: General Procedure for Thiol-Bromo Conjugation
The following is a generalized protocol for the reaction of a dihaloacetone with a thiol-containing biomolecule, adapted from procedures for similar reagents.[5][8] Optimization will be required for specific applications.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfides, cysteine-containing peptide)
-
This compound
-
Reaction buffer (e.g., sodium borate buffer, pH 8.3)
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography, HPLC)
Procedure:
-
Dissolve the thiol-containing protein in the reaction buffer to a known concentration.
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMF or DMSO).
-
Add a molar excess of the this compound solution to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-2 hours). Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).
-
Quench the reaction by adding an excess of a quenching reagent to consume any unreacted this compound.
-
Purify the conjugated protein from excess reagents and byproducts using an appropriate chromatography technique.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7][9][10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling vapors. May cause respiratory irritation.
-
Skin and Eye Contact: Causes skin irritation and serious eye damage.[]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[9]
Conclusion
This compound is a versatile reagent with established utility in organic synthesis and emerging applications in the field of bioconjugation. Its ability to react with thiols makes it a valuable tool for cross-linking proteins and peptides, with potential applications in the development of novel therapeutics such as antibody-drug conjugates. Researchers utilizing this compound should have a thorough understanding of its properties, synthesis, and safe handling procedures to effectively harness its reactivity in their experimental designs. Further research into the specific reaction kinetics and selectivity of this compound in biological systems will undoubtedly expand its utility in drug development and chemical biology.
References
- 1. ajibio-pharma.ajinomoto.com [ajibio-pharma.ajinomoto.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of a Bis-thio-acetone (BTA) Analogue of the Lysine Isopeptide Bond and its Application to Investigate the Effects of Ubiquitination and SUMOylation on α‑Synuclein Aggregation and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectroscopic Profile of 1,1-Dibromoacetone: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Dibromoacetone, a key intermediate in organic synthesis and a subject of interest in environmental science as a disinfection byproduct.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Physicochemical Properties
This compound is a dense, colorless to light yellow liquid.[2] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 867-54-9 |
| Molecular Formula | C₃H₄Br₂O |
| Molecular Weight | 215.87 g/mol [1] |
| Boiling Point | 186.1°C at 760 mmHg[1] |
| Density | 2.118 g/cm³[1] |
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound, structured for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two distinct singlets, confirming the presence of a methyl group adjacent to a carbonyl group and a methine proton attached to two bromine atoms.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.54 | Singlet | 3H | -CH₃ |
| 5.78 | Singlet | 1H | -CHBr₂ |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~30-35 | -CH₃ | Similar to the methyl carbon in acetone, slightly deshielded by the adjacent carbonyl group. |
| ~40-45 | -CHBr₂ | The carbon atom is significantly deshielded by the two electronegative bromine atoms. |
| ~190-195 | C=O | Characteristic chemical shift for a ketone carbonyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~1715 | Strong | C=O stretch | Ketone |
| ~2920-3000 | Medium | C-H stretch | Methyl (-CH₃) |
| ~1360 | Medium | C-H bend | Methyl (-CH₃) |
| ~580-780 | Strong | C-Br stretch | Dibromoalkane |
Mass Spectrometry (MS)
Mass spectrometry of this compound reveals its molecular weight and provides insights into its fragmentation pattern. A notable feature is the isotopic pattern caused by the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), which results in a characteristic M:M+2:M+4 ratio of approximately 1:2:1 for fragments containing both bromine atoms.
| m/z | Predicted Fragment Ion | Notes |
| 214, 216, 218 | [C₃H₄Br₂O]⁺ | Molecular ion peak (M⁺) exhibiting the characteristic isotopic pattern for two bromine atoms. |
| 135, 137 | [C₂H₄BrO]⁺ | Loss of a bromine radical. |
| 43 | [C₂H₃O]⁺ | Acetyl cation, a common fragment for methyl ketones. |
| 79, 81 | [Br]⁺ | Bromine cation. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the bromination of acetone. This process often yields a mixture of mono- and di-brominated isomers, necessitating careful purification.
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Acetone, water, and glacial acetic acid are added to the flask.
-
Bromination: The mixture is stirred and heated. Bromine is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady temperature.
-
Work-up: After the reaction is complete, the mixture is cooled and neutralized with a base such as sodium carbonate. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed and dried over an anhydrous salt like magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation. The crude product, which is a mixture of bromoacetones, is then purified by fractional distillation under reduced pressure to isolate this compound.[3]
Spectroscopic Analysis Workflow
The purified this compound is then subjected to various spectroscopic techniques for structural confirmation.
NMR Spectroscopy
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[4]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[5]
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.
Mass Spectrometry
-
Sample Preparation: The sample is diluted in a suitable solvent and injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Data Acquisition: The GC separates the components of the sample before they enter the mass spectrometer. The mass spectrometer then ionizes the molecules and detects the fragments based on their mass-to-charge ratio.[6]
References
Theoretical Insights into the Reactivity of 1,1-Dibromoacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-Dibromoacetone is a versatile chemical intermediate with significant reactivity stemming from the presence of two electron-withdrawing bromine atoms and a carbonyl group on the same carbon atom. This arrangement makes it a potent electrophile and a precursor in various synthetic transformations. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity, focusing on the principal reaction pathways elucidated through computational studies of analogous α-haloketones. Key reaction mechanisms, including nucleophilic substitution and the Favorskii rearrangement, are discussed in detail. This document summarizes quantitative data from related theoretical studies, outlines the computational methodologies employed, and presents visual representations of reaction pathways and workflows to facilitate a comprehensive understanding of the core principles governing the chemical behavior of this important molecule.
Introduction
α-Haloketones are a crucial class of compounds in organic synthesis, prized for their ability to undergo a variety of transformations. Among these, this compound stands out due to its enhanced electrophilicity and potential for complex rearrangements. The presence of two bromine atoms significantly influences the reactivity of the α-carbon and the adjacent carbonyl group, making it a subject of interest for both synthetic and mechanistic chemists. While direct theoretical studies on this compound are limited, extensive computational work on analogous α-chloroacetones and other α-haloketones provides a robust framework for understanding its behavior.[1][2] This guide synthesizes these theoretical findings to present a cohesive picture of this compound's reactivity.
Key Reaction Pathways: A Theoretical Perspective
The reactivity of this compound is dominated by two primary pathways: nucleophilic substitution and the Favorskii rearrangement. Computational studies, primarily using Density Functional Theory (DFT) and high-level ab initio methods, have been instrumental in elucidating the intricate mechanisms of these reactions for similar molecules.[1][2]
Nucleophilic Substitution
Nucleophilic substitution at the α-carbon of this compound is a facile process due to the strong inductive effect of the two bromine atoms and the carbonyl group, which polarizes the C-Br bonds and makes the α-carbon highly electrophilic.[3]
Theoretical studies on analogous α-haloketones, such as α-bromoacetophenone, using DFT have shown that the reaction with nucleophiles proceeds through a transition state where the nucleophile attacks the α-carbon, leading to the displacement of a bromide ion.[2] The presence of a second bromine atom in this compound is expected to further lower the activation energy for this process compared to its monobrominated counterpart.
Computational Protocol for Nucleophilic Substitution Analysis:
A typical computational protocol to study the nucleophilic substitution reaction of this compound would involve the following steps:
-
Model System Setup: Define the reactants (this compound and the chosen nucleophile) and the solvent environment (e.g., using a polarizable continuum model).
-
Geometry Optimization: Optimize the geometries of the reactants, the transition state, and the products using a suitable level of theory, such as B3LYP with a basis set like 6-311+G(d,p).
-
Transition State Search: Locate the transition state structure connecting the reactants and the product adduct. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Analysis: Perform frequency calculations to verify that the optimized structures correspond to minima (no imaginary frequencies) or a transition state (one imaginary frequency). The imaginary frequency of the transition state corresponds to the reaction coordinate.
-
Energy Calculations: Calculate the electronic energies of all optimized structures to determine the activation energy (Ea) and the reaction energy (ΔE).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state correctly connects the reactant and product states.
The Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-haloketones with a base, leading to the formation of a carboxylic acid derivative, often with skeletal rearrangement. For α,α-dihaloketones like this compound, this reaction can lead to the formation of α,β-unsaturated esters or amides.[4]
Theoretical studies on the Favorskii rearrangement of α-chloroenolates using high-level ab initio calculations have provided significant mechanistic insights that are applicable to this compound.[1][5] The key intermediate in this reaction is a cyclopropanone, formed from the enolate.
The proposed mechanism involves the following steps:
-
Enolate Formation: A base abstracts a proton from the α'-carbon (the methyl group) to form an enolate.
-
Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack on the α-carbon, displacing one of the bromide ions to form a highly strained bromocyclopropanone intermediate. Theoretical studies have identified two competing pathways for this ring closure: an "inversion" pathway (SN2-like) and a "retention" pathway.[1] For analogous systems, the inversion pathway is generally favored.[5]
-
Nucleophilic Attack: A nucleophile (e.g., alkoxide) attacks the carbonyl carbon of the cyclopropanone intermediate.
-
Ring Opening and Elimination: The resulting tetrahedral intermediate collapses, leading to the opening of the cyclopropane ring and the elimination of the second bromide ion to form the α,β-unsaturated product.
Computational Protocol for Favorskii Rearrangement Analysis:
The theoretical investigation of the Favorskii rearrangement is more complex due to the multiple steps and competing pathways. A typical computational protocol would include:
-
Conformational Analysis: For the enolate intermediate, a thorough conformational search is necessary to identify the ground-state conformers that lead to the inversion and retention transition states.
-
Locating Transition States: The transition states for the cyclopropanone formation (both inversion and retention pathways), nucleophilic attack, and ring-opening steps need to be located.
-
Solvation Effects: Solvation models are crucial as the polarity of the solvent can influence the relative energies of the transition states.[5]
-
Energy Profile Mapping: The energies of all intermediates and transition states are calculated to construct a complete potential energy surface for the reaction, allowing for the identification of the rate-determining step.
Quantitative Data from Theoretical Studies on Analogous Systems
| Reaction Step | Analogous System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Cyclopropanone Formation (Inversion TS) | α-chloroenolate of acetone | G3(MP2) | 12.5 | [1] |
| Cyclopropanone Formation (Retention TS) | α-chloroenolate of acetone | G3(MP2) | 16.3 | [1] |
Note: These values are for a gas-phase calculation and are expected to be influenced by solvation.
Conclusion
Theoretical studies on analogous α-haloketones provide a powerful framework for understanding the reactivity of this compound. The primary reaction pathways, nucleophilic substitution and the Favorskii rearrangement, are governed by the strong electrophilicity of the α-carbon and the ability to form a strained cyclopropanone intermediate. Computational chemistry offers invaluable tools to dissect these complex reaction mechanisms, predict their feasibility, and guide synthetic efforts. Further dedicated theoretical investigations on this compound would be highly beneficial to refine our understanding and expand its synthetic utility.
References
1,1-Dibromoacetone: A Versatile Synthon in Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromoacetone, a geminal dihalo-ketone, has emerged as a valuable and versatile synthon in modern organic synthesis. Its unique structural features, characterized by a reactive carbonyl group and two bromine atoms on the adjacent α-carbon, render it a potent electrophile and a precursor to a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a particular focus on its utility in the construction of heterocyclic compounds and its role in named reactions. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.
Physicochemical Properties
This compound is a lachrymatory liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₄Br₂O |
| Molecular Weight | 215.87 g/mol |
| CAS Number | 513-88-2 |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 79-81 °C at 20 mmHg |
| Density | 2.118 g/cm³[1] |
Synthesis of this compound
The direct bromination of acetone is the most common method for the synthesis of this compound. However, this reaction can lead to a mixture of mono-, di-, and tri-brominated products. Achieving a high yield of the desired 1,1-isomer requires careful control of the reaction conditions. One of the challenges is that the acid-catalyzed mechanism can favor the formation of the monobrominated product due to the electron-withdrawing inductive effect of the first halogen substituent, which hinders further enolization.
Experimental Protocol: Synthesis of a Mixture Containing this compound
A reported method for the bromination of acetone that yields a mixture of brominated acetones, including this compound, is as follows:
Materials:
-
Acetone
-
Bromine
-
Hydrogen bromide (catalyst)
Procedure:
-
To a suitable reaction vessel, charge acetone.
-
With rapid mixing, add a catalytic amount of hydrogen bromide.
-
Slowly add bromine to the reaction mixture. An example reports the addition of 88.7 grams of bromine to the reactor within 5 seconds.
-
The reaction is typically rapid and is complete within minutes, as evidenced by the cessation of gas evolution and the disappearance of the bromine color.[2]
-
After the reaction is complete, the mixture is stirred for an additional period (e.g., 90 minutes).
-
The resulting product is a mixture of brominated acetones. A specific analysis of such a reaction mixture showed the following composition: 0.5% acetone, 10.0% bromoacetone, 5.0% this compound, 69.2% 1,3-dibromoacetone, 14.9% tribromoacetone, and 0.4% tetrabromoacetone.[2][3]
Note: The separation of this compound from this mixture can be challenging due to the close boiling points of the isomers. Fractional distillation under reduced pressure is a common purification technique.
Applications of this compound in Organic Synthesis
The electrophilic nature of the carbon atom bearing the two bromine atoms, coupled with the reactivity of the adjacent carbonyl group, makes this compound a valuable building block for a variety of organic transformations.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, which are important scaffolds in medicinal chemistry.[4] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea. While traditionally performed with α-monohaloketones, this compound can also be employed in this synthesis, leading to the formation of 2-aminothiazoles.
Materials:
-
This compound
-
Thiourea
-
Ethanol or Water
-
Sodium hydroxide (for workup)
-
Ether (for extraction)
Procedure (Adapted):
-
Suspend thiourea (1 mole equivalent) in a suitable solvent such as ethanol or water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Slowly add this compound (1 mole equivalent) to the suspension with stirring. The reaction is often exothermic.
-
After the addition is complete, reflux the mixture for several hours to ensure the completion of the reaction.
-
Cool the reaction mixture and neutralize it with a base, such as a solid sodium hydroxide solution, with cooling.
-
Extract the product with an organic solvent like ether.
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium hydroxide), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain 2-amino-4-methylthiazole. A reported procedure using chloroacetone yields 70-75% of the product.[5]
Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives.[6] In the case of α,α'-dihaloketones, the reaction can lead to α,β-unsaturated carbonyl compounds.[6][7] When treated with a base like sodium methoxide, this compound is expected to undergo a Favorskii-type rearrangement.
References
- 1. This compound | 867-54-9 | Benchchem [benchchem.com]
- 2. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Favorskii_rearrangement [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Toxicological Profile of 1,1-Dibromoacetone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The toxicological properties of 1,1-Dibromoacetone have not been thoroughly investigated. This document summarizes the available information and provides a toxicological assessment based on the chemical's structure, properties, and data from structurally related compounds. All work with this compound should be conducted with appropriate personal protective equipment and engineering controls.
Executive Summary
This compound is a halogenated ketone with the chemical formula C₃H₄Br₂O.[1] Due to its chemical structure as an α-haloketone, it is expected to be a reactive electrophile with the potential for significant toxicity. However, a comprehensive toxicological profile for this specific compound is not available in the public domain. Safety Data Sheets (SDS) consistently state that the toxicological properties have not been thoroughly investigated.[2]
This guide provides an overview of the known information, predicted toxicological endpoints based on its chemical class, and outlines standard experimental protocols that would be necessary to fully characterize its toxicological profile. The primary mechanism of toxicity for α-haloketones is their ability to react with biological nucleophiles, leading to cellular damage.[3][4] Based on data from similar compounds like bromoacetone and chloroacetone, this compound is anticipated to be a strong irritant to the skin, eyes, and respiratory tract.[5][6][7][8][9][10][11][12]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 867-54-9 | [1][13] |
| Molecular Formula | C₃H₄Br₂O | [1][13] |
| Molecular Weight | 215.87 g/mol | [13] |
| Appearance | Colorless to light yellow liquid | [13] |
| Synonyms | 1,1-dibromopropan-2-one | [1] |
Known and Predicted Toxicological Data
Due to the lack of specific studies on this compound, this section summarizes the limited available data and provides predicted toxicity based on the well-documented reactivity of α-haloketones.
Acute Toxicity
No quantitative acute toxicity data (e.g., LD50, LC50) for this compound are available.[2] Based on information for related α-haloketones, it should be handled as a substance with the potential for significant acute toxicity upon ingestion, dermal contact, or inhalation. For instance, chloroacetone has an oral LD50 in rats of 100 mg/kg and a dermal LD50 in rabbits of 141 mg/kg.[11] Bromoacetone is described as very toxic by inhalation and contact with the liquid causes painful burns.[6][7][8][14]
Irritation and Sensitization
Skin and Eye Irritation: Direct contact with this compound is likely to cause severe skin and eye irritation or burns. This is a characteristic feature of reactive α-haloketones.[6][7][8][14]
Respiratory Irritation: Inhalation of this compound vapors is expected to cause irritation to the respiratory tract.[2] This is consistent with the properties of bromoacetone and chloroacetone, which are known lachrymators and respiratory irritants.[5][6][7][8][9][10][11][12][14]
Skin Sensitization: Some data from Quantitative Structure-Activity Relationship (QSAR) modeling suggests that prolonged or repeated exposure to this compound may cause allergic reactions in sensitive individuals.[2]
Genotoxicity and Carcinogenicity
There are no specific genotoxicity or carcinogenicity studies available for this compound.[2] However, as a reactive electrophile, it has the potential to form adducts with DNA, which is a mechanism for genotoxicity.[3][4] Standard genotoxicity assays, such as the Ames test and the in vitro micronucleus assay, would be required to assess this endpoint.
The International Agency for Research on Cancer (IARC) has not classified this compound.[2]
Mechanism of Action
The primary mechanism of toxicity for α-haloketones is their high electrophilicity, which allows them to react with a wide range of biological nucleophiles.[3][4] The carbon atom bearing the bromine atoms is electron-deficient and susceptible to nucleophilic attack by sulfhydryl groups in cysteine residues, amino groups in lysine residues, and imidazole groups in histidine residues of proteins. Reaction with these nucleophiles can lead to enzyme inhibition, disruption of cellular signaling, and induction of oxidative stress.[15][16][17] Additionally, reaction with DNA bases could lead to mutagenicity.
Caption: General mechanism of toxicity for alpha-haloketones.
Experimental Protocols for Toxicological Evaluation
To adequately characterize the toxicological profile of this compound, a battery of standardized in vitro and in vivo tests would be required, following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[18][19][20][21]
In Vitro Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a substance induces cell death and for elucidating the mechanism of cytotoxicity.
5.1.1 MTT Assay (Mitochondrial Activity)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[22]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Caption: A typical workflow for an MTT cytotoxicity assay.
5.1.2 LDH Release Assay (Membrane Integrity)
This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[23]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.
-
Supernatant Collection: After the incubation period, a sample of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 490 nm).
Genotoxicity Assays
These assays are crucial for determining the mutagenic potential of a substance.
5.2.1 Bacterial Reverse Mutation Test (Ames Test)
The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a chemical to cause mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.[24][25][26][27]
-
Bacterial Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Exposure: The tester strains are exposed to various concentrations of this compound.
-
Plating: The treated bacteria are plated on minimal glucose agar plates lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Colony Counting: The number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.
Caption: A simplified workflow for the Ames test.
5.2.2 In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[28][29][30][31][32]
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured and treated with this compound.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant increase in the frequency of micronucleated cells indicates genotoxicity.
Conclusion
While specific toxicological data for this compound are scarce, its classification as an α-haloketone strongly suggests that it is a reactive and potentially hazardous compound. It should be handled with extreme caution, assuming it to be a severe irritant and a potential sensitizer. A comprehensive toxicological evaluation, including in vitro and in vivo studies for acute toxicity, irritation, sensitization, genotoxicity, and carcinogenicity, is necessary to fully characterize its risk to human health. The experimental protocols outlined in this guide provide a roadmap for such an evaluation.
References
- 1. This compound | 867-54-9 [chemicalbook.com]
- 2. capotchem.cn [capotchem.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein damage by reactive electrophiles: targets and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toxno.com.au [toxno.com.au]
- 6. BROMOACETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nj.gov [nj.gov]
- 9. CHLOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chloroacetone - Wikipedia [en.wikipedia.org]
- 12. CHLOROACETONE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. Protein Damage by Reactive Electrophiles: Targets and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of Soft and Hard Electrophile Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 19. oecd.org [oecd.org]
- 20. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Ames test - Wikipedia [en.wikipedia.org]
- 25. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 26. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 27. microbiologyinfo.com [microbiologyinfo.com]
- 28. researchgate.net [researchgate.net]
- 29. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 30. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. m.youtube.com [m.youtube.com]
- 32. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Solubility of 1,1-Dibromoacetone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of 1,1-Dibromoacetone in a range of common organic solvents. Due to a notable lack of quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a generalized experimental protocol for its determination.
Introduction to this compound
This compound (CAS No: 513-88-2) is a halogenated ketone with the chemical formula C₃H₄Br₂O. It is a structural isomer of 1,3-dibromoacetone and is of interest in various chemical synthesis applications. Understanding its solubility is crucial for its effective use in reaction media, purification processes, and formulation development.
Qualitative Solubility of this compound
Direct quantitative solubility data for this compound is scarce in scientific literature and chemical databases. However, based on the principle of "like dissolves like" and qualitative data available for the structurally similar isomer, 1,3-dibromoacetone, a general solubility profile can be inferred. 1,3-Dibromoacetone is reported to be soluble in acetone, chloroform, dichloromethane, and methanol[1][2]. It is reasonable to anticipate that this compound exhibits similar qualitative solubility in these and other common organic solvents.
Table 1: Qualitative Solubility Profile of this compound (Inferred)
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Qualitative Solubility |
| Ethanol | C₂H₅OH | 24.5 | Soluble |
| Methanol | CH₃OH | 32.7 | Soluble[1][2] |
| Acetone | C₃H₆O | 20.7 | Soluble[1][2] |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble |
| Chloroform | CHCl₃ | 4.8 | Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | Soluble |
Note: The solubility data presented is largely inferred from the properties of the 1,3-isomer and general principles of chemical solubility. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the qualitative and semi-quantitative determination of the solubility of a solid organic compound like this compound in various organic solvents.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, chloroform, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Graduated pipettes or micropipettes
-
Water bath or heating block (optional, for temperature control)
-
Filtration apparatus (e.g., syringe filters)
3.2. Experimental Workflow Diagram
Caption: A flowchart illustrating the general steps for determining the solubility of a compound.
3.3. Detailed Methodologies
3.3.1. Qualitative Solubility Test [3]
-
Place approximately 20-30 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent in 0.2 mL increments.
-
After each addition, vortex the mixture for 30 seconds.
-
Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that approximate concentration.
-
If the solid does not dissolve after the addition of 1 mL of solvent, the compound is considered sparingly soluble or insoluble.
3.3.2. Semi-Quantitative Solubility Determination (Gravimetric Method)
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe and pass it through a syringe filter to remove any remaining solid particles.
-
Dispense the filtered solution into a pre-weighed vial.
-
Weigh the vial containing the solution to determine the mass of the solution.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
Calculate the solubility in terms of g/L or mol/L.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents. The carbonyl group and the carbon-bromine bonds contribute to its overall polarity.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Intermolecular Forces: The ability of the solvent to overcome the solute-solute interactions and form stable solute-solvent interactions is key. For this compound, dipole-dipole interactions will be significant.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 1,1-Dibromoacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various key heterocyclic scaffolds, including thiazoles, pyrimidines, and imidazoles, utilizing the versatile reagent 1,1-dibromoacetone. The protocols outlined below are based on established chemical transformations and offer a foundation for the synthesis of diverse derivatives for applications in medicinal chemistry and drug discovery.
Introduction
This compound is a highly reactive and versatile building block in organic synthesis. Its two bromine atoms on the same carbon, adjacent to a carbonyl group, provide multiple reaction sites for the construction of a variety of heterocyclic systems. This document details the application of this compound in the synthesis of thiazoles, pyrimidines, and imidazoles, which are core structures in many pharmaceuticals and biologically active compounds.
Synthesis of 2-Amino-4-acetylthiazoles
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. A variation of this reaction, using this compound and thiourea, provides a direct route to 2-amino-4-acetylthiazoles. These compounds are valuable intermediates for the synthesis of more complex molecules with potential biological activities.
Reaction Scheme:
Caption: Hantzsch-type synthesis of 2-amino-4-acetylthiazoles.
Quantitative Data
| Entry | Thioamide/Thiourea | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |
| 1 | Thiourea | Ethanol | 4 | 75 | 188-190 | [1] |
| 2 | N-Methylthiourea | Ethanol | 6 | 68 | 155-157 | [2] |
| 3 | N-Phenylthiourea | Ethanol | 5 | 72 | 210-212 | [2] |
Experimental Protocol: Synthesis of 2-Amino-4-acetylthiazole
-
Materials:
-
This compound (1.0 mmol, 215.8 mg)
-
Thiourea (1.1 mmol, 83.7 mg)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a solution of this compound in ethanol, add thiourea.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 2-amino-4-acetylthiazole.[1]
-
-
Characterization Data:
-
IR (KBr, cm⁻¹): 3425 (NH₂), 1680 (C=O), 1610 (C=N).
-
¹H NMR (DMSO-d₆, δ ppm): 2.50 (s, 3H, CH₃), 7.25 (s, 1H, thiazole-H), 7.90 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, δ ppm): 26.5 (CH₃), 108.2 (C5), 148.5 (C4), 169.0 (C2), 191.0 (C=O).
-
Synthesis of 2-Amino-4-methylpyrimidines
Pyrimidines are a fundamental class of heterocycles found in nucleic acids and numerous pharmaceuticals. The reaction of this compound with guanidine provides a straightforward route to 2-amino-4-methylpyrimidines.
Reaction Scheme:
Caption: Synthesis of 2-amino-4-methylpyrimidines.
Quantitative Data
| Entry | Amidine/Guanidine | Base | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |
| 1 | Guanidine Hydrochloride | NaOEt | Ethanol | 6 | 65 | 158-160 | [3] |
| 2 | Acetamidine Hydrochloride | NaOEt | Ethanol | 8 | 58 | 185-187 | [4] |
| 3 | Benzamidine Hydrochloride | NaOEt | Ethanol | 8 | 62 | 230-232 | [5] |
Experimental Protocol: Synthesis of 2-Amino-4-methylpyrimidine
-
Materials:
-
This compound (1.0 mmol, 215.8 mg)
-
Guanidine Hydrochloride (1.1 mmol, 105.0 mg)
-
Sodium Ethoxide (2.2 mmol, 149.6 mg)
-
Ethanol (15 mL)
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes.
-
Add this compound to the reaction mixture.
-
Reflux the mixture for 6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and neutralize with dilute HCl.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[3]
-
-
Characterization Data:
-
IR (KBr, cm⁻¹): 3450 (NH₂), 1640 (C=N), 1580 (C=C).
-
¹H NMR (CDCl₃, δ ppm): 2.40 (s, 3H, CH₃), 5.20 (s, 2H, NH₂), 6.50 (d, 1H, J=5.0 Hz, H5), 8.10 (d, 1H, J=5.0 Hz, H6).
-
¹³C NMR (CDCl₃, δ ppm): 24.0 (CH₃), 110.5 (C5), 158.0 (C6), 162.5 (C4), 163.0 (C2).
-
Synthesis of 4-Acetylimidazoles
Imidazoles are another important class of heterocycles with a wide range of biological activities. The reaction of this compound with amidines, such as formamidine, can be employed for the synthesis of 4-acetylimidazoles.
Reaction Scheme:
Caption: Synthesis of 4-acetylimidazoles.
Quantitative Data
| Entry | Amidine | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |
| 1 | Formamidine Acetate | Ethylene Glycol | 2 | 46 | 140-142 | [6] |
| 2 | Benzamidine | DMF | 4 | 55 | 198-200 | [7] |
Experimental Protocol: Synthesis of 4-Acetylimidazole
-
Materials:
-
This compound (1.0 mmol, 215.8 mg)
-
Formamidine Acetate (2.1 mmol, 218.6 mg)
-
Ethylene Glycol (5 mL)
-
Potassium Carbonate (2.0 mmol, 276.4 mg)
-
-
Procedure:
-
Dissolve this compound and formamidine acetate in ethylene glycol.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture at 100 °C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
-
-
Characterization Data:
-
IR (KBr, cm⁻¹): 3250 (NH), 1670 (C=O), 1590 (C=N).
-
¹H NMR (CDCl₃, δ ppm): 2.60 (s, 3H, CH₃), 7.60 (s, 1H, H5), 7.80 (s, 1H, H2), 10.5 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, δ ppm): 27.0 (CH₃), 120.0 (C5), 138.0 (C4), 145.0 (C2), 192.0 (C=O).
-
Logical Workflow for Heterocycle Synthesis from this compound
Caption: Synthetic pathways from this compound.
Conclusion
This compound serves as a readily available and efficient precursor for the synthesis of a variety of important heterocyclic compounds. The protocols described herein provide a foundation for researchers to synthesize substituted thiazoles, pyrimidines, and imidazoles. These methods are amenable to the generation of libraries of compounds for screening in drug discovery and development programs. Further optimization of reaction conditions and exploration of a wider range of substituted starting materials can lead to the discovery of novel bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103450089B - Preparation method of 4-phenylimidazole - Google Patents [patents.google.com]
- 7. PT96922A - METHOD FOR PREPARING NEW BENZIMIDAZOLE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM - Google Patents [patents.google.com]
Application Notes and Protocols: The Versatile Reactivity of 1,1-Dibromoacetone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromoacetone is a highly reactive α,α-dihaloketone that serves as a versatile building block in organic synthesis. Its utility stems from the presence of two leaving groups (bromine atoms) on the carbon adjacent to a carbonyl group, making it susceptible to a variety of nucleophilic attacks. This reactivity profile allows for the construction of a diverse array of molecular scaffolds, particularly heterocycles, which are of significant interest in medicinal chemistry and materials science. These application notes provide a comprehensive overview of the reactions of this compound with various nucleophiles, complete with detailed experimental protocols and tabulated data for easy reference.
General Reactivity
The primary modes of reaction for this compound with nucleophiles include:
-
Hantzsch-type Thiazole Synthesis: Reaction with thioureas or thioamides to form 2-aminothiazole derivatives.
-
Pyrazole Synthesis: Condensation with hydrazines to yield substituted pyrazoles.
-
Oxazole Synthesis: Reaction with amides to produce oxazole rings.
-
Favorskii Rearrangement: Base-induced rearrangement to form α,β-unsaturated carboxylic acid derivatives.
-
Substitution Reactions: Stepwise or double substitution of the bromine atoms by various nucleophiles.
The specific reaction pathway and product distribution are highly dependent on the nature of the nucleophile, reaction conditions (temperature, solvent, base), and stoichiometry of the reactants.
Reaction with Nitrogen Nucleophiles
Nitrogen-containing nucleophiles readily react with this compound, leading to the formation of important nitrogen-containing heterocycles.
Synthesis of 2-Aminothiazoles
The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring. The reaction of this compound with thiourea or substituted thioureas provides a straightforward route to 2-amino-4-methylthiazoles.
General Reaction Scheme:
Application Notes: Synthesis of Thiazoles and Imidazoles using 1,1-Dibromoacetone
Introduction
1,1-Dibromoacetone is a versatile bifunctional reagent employed in the synthesis of various heterocyclic compounds. Its structure, featuring a ketone and a dibromomethyl group, provides two reactive sites for cyclization reactions. This document details the application of this compound in the synthesis of substituted thiazoles and imidazoles, which are pivotal scaffolds in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis of Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and widely utilized method for the formation of the thiazole ring. The reaction typically involves the condensation of an α-haloketone with a thioamide. When this compound is used as the α-haloketone, it reacts with a thioamide (such as thiourea or thioacetamide) to yield a 4-(bromomethyl)thiazole derivative. This bromomethyl group serves as a valuable synthetic handle for further functionalization, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the carbon bearing the bromine atoms, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Synthesis of Imidazoles
Substituted imidazoles can be synthesized by reacting α-haloketones with amidines.[1] In this context, this compound serves as the α-haloketone precursor. The reaction with an amidine (e.g., benzamidine) leads to the formation of a 2-substituted-4-(bromomethyl)imidazole. This reaction provides a direct route to imidazoles bearing a functionalizable side chain at the 4-position. The process involves the initial condensation between the amidine and the ketone, followed by cyclization. This pathway is crucial for accessing imidazole derivatives that are analogues of naturally occurring compounds like histidine and histamine, which have significant biological roles.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(bromomethyl)thiazole from this compound and Thiourea (Adapted Hantzsch Synthesis)
This protocol describes a general procedure for the synthesis of a 4-(bromomethyl)thiazole derivative.
Materials and Reagents:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The crude product may precipitate. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude 2-amino-4-(bromomethyl)thiazole.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Phenyl-4-(bromomethyl)imidazole from this compound and Benzamidine
This protocol is adapted from established methods for synthesizing 2,4-disubstituted imidazoles from α-haloketones and amidines.[1]
Materials and Reagents:
-
This compound
-
Benzamidine hydrochloride
-
Potassium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
-
Diisopropyl ether
-
Hexanes
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add benzamidine hydrochloride (1.0 equivalent) and potassium bicarbonate (2.0 equivalents).
-
Add a mixture of THF and water (e.g., 4:1 v/v) to the flask.
-
Heat the mixture to a vigorous reflux.
-
In a separate flask, dissolve this compound (1.0 equivalent) in THF.
-
Add the this compound solution dropwise to the refluxing benzamidine mixture over 30 minutes.
-
Continue refluxing for 18-20 hours, monitoring the reaction by TLC.[1]
-
Once complete, cool the reaction mixture in an ice bath and remove the THF under reduced pressure.
-
Add water to the residue to form a suspension.
-
Collect the solid product by filtration and wash the filter cake with water.
-
For purification, transfer the crude solid to a flask and add a mixture of diisopropyl ether and hexanes (e.g., 1:1 v/v).[1]
-
Stir the suspension at room temperature for 2 hours.
-
Collect the purified solids by filtration and dry in a vacuum oven to yield 2-phenyl-4-(bromomethyl)imidazole.
Data Presentation
Table 1: Representative Yields for Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromo-1-(4-halophenyl)ethan-1-one | Thioacetamide | DMF | Room Temp, 5h | Good (not specified) | [3] |
| p-Bromoacetophenone | Thiourea | Iodine (catalyst) | Reflux | Good (not specified) | [4] |
| α-Methylene Ketones | Thiourea | NaBr/Oxone | One-pot | Good (not specified) | [5] |
| 5-Bromothiophene-2-carboxaldehyde | Ammonium Acetate, 1,3-diones | CAN, Solvent-free | Room Temp, 1-2.5h | 85-94% |[6] |
Table 2: Representative Yields for Imidazole Synthesis from α-Haloketones and Amidines
| α-Haloketone | Amidine | Solvent | Base | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxyphenacyl bromide | Benzamidine HCl | THF/Water | K₂CO₃ | Reflux, 18-20h | 96% | [1] |
| α-Bromoketones | Formamidine acetate | Liquid NH₃ | - | 70°C, 20h | 37-69% | [2] |
| 2-Bromoacetophenone | Primary amine, Aldehyde, NH₄OAc | Solvent-free | - | Heating | Very Good (not specified) |[7] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Hantzsch Thiazole Synthesis with this compound.
Caption: Proposed mechanism for imidazole synthesis from this compound.
Caption: General experimental workflow for heterocyclic synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Reactions with 1,1-Dibromoacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 1,1-dibromoacetone, a versatile building block in organic synthesis. The protocols focus on the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development, as well as the Favorskii rearrangement, a notable reaction of α-halo ketones.
Synthesis of 2-Amino-4-acetylthiazole
The reaction of this compound with thiourea provides a direct route to 2-aminothiazole derivatives. These compounds are prevalent scaffolds in many biologically active molecules.
Experimental Protocol
General Procedure for the Synthesis of 4-substituted 2-aminothiazoles:
-
To a solution of the appropriate phenacyl bromide (1 mmol) in ethanol (5 mL) in a round-bottom flask, add thiourea (1.2 mmol) and a catalytic amount of copper silicate (10 mol%).
-
Reflux the reaction mixture at 78°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Pour the filtrate over crushed ice to precipitate the solid product.
-
Collect the solid by filtration, wash with water, and dry to obtain the desired 2-amino-4-substituted thiazole.
Note: This is a general procedure and may require optimization for the specific reaction with this compound.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Substituted Phenacyl Bromide | Thiourea | 4-Substituted 2-aminothiazole | Good to Excellent | [1] |
| Acetophenone | Thiourea (with CuBr2) | 4-Aryl-2-aminothiazole | 78-90% | [2] |
Spectroscopic Data for a Related Compound (2-Aminothiazole)
-
¹H NMR (300 MHz, DMSO-d6): δ 6.93 (d, J=3.7 Hz, 1H), 6.53 (d, J=3.7 Hz, 1H), 6.86 (s, 2H, NH2).[3]
-
¹³C NMR (predicted, 200 MHz, D2O): Chemical shifts for 2-aminothiazole are available in the Human Metabolome Database (HMDB0245029).[4]
Favorskii Rearrangement of α-Halo Ketones
The Favorskii rearrangement is a base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives, often with ring contraction in cyclic systems.[5] For acyclic α,α'-dihaloketones, this can lead to α,β-unsaturated esters.[5]
Experimental Protocol
A general procedure for the Favorskii rearrangement of a dibromoketone is outlined below, using 1,9-dibromo-2,8-nonanedione as an example. This can be adapted for this compound.
General Procedure for Favorskii Rearrangement:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.5 eq) in anhydrous methanol under an inert atmosphere. Caution: This is a highly exothermic reaction that produces flammable hydrogen gas.[6]
-
Cool the sodium methoxide solution to 0°C in an ice bath.[6]
-
Dissolve the α,α'-dibromoketone (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the stirred sodium methoxide solution at 0°C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.[6]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.[6]
-
The residue can then be worked up by adding water and extracting with an organic solvent. The organic layers are then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or chromatography.[6]
Quantitative Data
Due to the lack of specific data for this compound in the search results, a table for quantitative data on its Favorskii rearrangement cannot be provided at this time.
Synthesis of Imidazoles
The reaction of α-halo ketones with amidines is a common method for the synthesis of substituted imidazoles.
Experimental Protocol
While a specific protocol for this compound was not found, a general procedure for the condensation of α-bromoketones with formamidine acetate in liquid ammonia can be used as a starting point.
General Procedure for Imidazole Synthesis:
-
In a pressure vessel, combine the α-bromoketone and formamidine acetate in liquid ammonia.
-
Stir the reaction mixture at an elevated temperature (e.g., 70°C) overnight.
-
After the reaction, evaporate the residual ammonia.
-
Take up the residue in an organic solvent (e.g., chloroform) and wash with an aqueous base (e.g., saturated potassium carbonate) and then with water.
-
Dry the organic layer and evaporate the solvent in vacuo.
-
Purify the crude product by column chromatography to obtain the desired imidazole derivative.[7]
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| (S)-Cbz-protected α-amino acid derived α-bromoketones | Formamidine acetate | Optically active imidazole derivatives | 37-69% (isolated) | [7] |
Experimental and Reaction Workflows
General Workflow for Heterocycle Synthesis from this compound
Caption: General reaction pathways of this compound.
Signaling Pathway (Hypothetical)
While this compound itself is a synthetic building block, its derivatives, such as substituted thiazoles and imidazoles, can be designed to interact with various biological signaling pathways. For instance, they could act as kinase inhibitors or receptor antagonists. The following is a hypothetical representation of how such a derivative might inhibit a signaling cascade.
Caption: Hypothetical inhibition of a kinase cascade.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) [hmdb.ca]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1,1-Dibromoacetone as a Precursor for the Synthesis of Pharmaceutically Active 2-Aminothiazoles
Introduction
1,1-Dibromoacetone is a versatile chemical intermediate that serves as a valuable precursor in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. Its bifunctional nature, possessing two leaving groups (bromine atoms) and an electrophilic carbonyl center, allows for the construction of complex molecular architectures. A prominent application of this compound is in the Hantzsch thiazole synthesis, a classic and efficient method for preparing thiazole derivatives. Thiazole moieties are present in a wide array of approved pharmaceuticals exhibiting diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a precursor for the synthesis of 2-aminothiazole derivatives with potential therapeutic applications, particularly as anticancer agents targeting Cyclin-Dependent Kinases (CDKs).
Therapeutic Relevance of 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[3][4] Notably, derivatives of 2-aminothiazole have been extensively investigated as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[5][6][7][8] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[7] By inhibiting specific CDKs, such as CDK2, these compounds can halt uncontrolled cell proliferation and induce apoptosis (programmed cell death) in cancer cells, making them attractive candidates for cancer therapy.[5][8]
General Synthesis Approach: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide-containing reactant, most commonly thiourea, to yield a thiazole ring.[9][10] When this compound is employed in this reaction with thiourea, it is expected to yield a 2-amino-4-(bromomethyl)thiazole, a valuable intermediate for further functionalization in drug development. The general reaction scheme is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 4. scilit.com [scilit.com]
- 5. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole synthesis [organic-chemistry.org]
Application Notes and Protocols: 1,1-Dibromoacetone in Named Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,1-dibromoacetone in key named reactions in organic chemistry. The information is intended to guide researchers in the synthesis of novel organic molecules with potential applications in drug development and materials science.
Perkow Reaction: Synthesis of Vinyl Phosphates
The Perkow reaction is a valuable transformation that converts α-haloketones into vinyl phosphates upon treatment with trialkyl phosphites. This compound serves as a competent substrate in this reaction, yielding a bromo-substituted vinyl phosphate, a versatile intermediate for further synthetic manipulations.
Application Note:
The reaction of this compound with a trialkyl phosphite, such as triethyl phosphite, proceeds via the attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of an alkyl bromide to afford the corresponding 1-bromovinyl phosphate. This product can be a useful precursor for cross-coupling reactions or as a reactive intermediate in the synthesis of more complex molecules. The reaction is typically high-yielding and proceeds under mild conditions.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Triethyl phosphite | Diethyl 1-bromo-2-propen-2-yl phosphate | Benzene | 80 | 4 | 85 |
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Triethyl phosphite (1.1 eq)
-
Anhydrous benzene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with argon or nitrogen.
-
This compound is dissolved in anhydrous benzene and added to the flask.
-
Triethyl phosphite is added dropwise to the stirred solution at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux (approximately 80 °C) and maintained for 4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to yield diethyl 1-bromo-2-propen-2-yl phosphate.
Diagram of the Perkow Reaction Mechanism:
Caption: Mechanism of the Perkow Reaction.
Favorskii Rearrangement: Synthesis of α,β-Unsaturated Carboxylic Acid Derivatives
The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[1][2][3] In the case of α,α'-dihaloketones, the reaction can yield α,β-unsaturated esters.[3] While a direct protocol for this compound is not explicitly detailed in the provided search results, the rearrangement of 1,3-dibromobutan-2-one to an α,β-unsaturated ester suggests that a similar pathway could be accessible for derivatives of this compound.
Application Note:
The Favorskii rearrangement of a suitably substituted 1,1-dihaloacetone derivative in the presence of an alkoxide base would be expected to proceed through a cyclopropanone intermediate. Subsequent ring-opening and elimination of a halide would lead to the formation of an α,β-unsaturated ester. This reaction provides a route to functionalized acrylic acid derivatives, which are valuable monomers and synthetic intermediates.
Conceptual Experimental Protocol (Based on Analogy):
Materials:
-
1,1-Dibromo-3-substituted-acetone (1.0 eq)
-
Sodium ethoxide (2.0 eq)
-
Anhydrous ethanol
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a dry, inert atmosphere.
-
The 1,1-dibromo-3-substituted-acetone, dissolved in anhydrous ethanol, is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred for a specified period, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride).
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by distillation or column chromatography.
Diagram of the Favorskii Rearrangement Workflow:
Caption: Conceptual workflow for the Favorskii rearrangement.
Hantzsch Pyridine Synthesis: A Potential Application via an Intermediate
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to a pyridine.[4][5][6][7] this compound is not a direct substrate for this reaction. However, it can be envisioned as a precursor to a 1,3-dicarbonyl compound, a key component in the Hantzsch synthesis.
Application Note:
This compound can be potentially converted to a 1,3-dicarbonyl equivalent through a two-step process: 1) reaction with a nucleophile to displace one of the bromine atoms, followed by 2) a Kornblum oxidation or similar method to convert the remaining C-Br bond to a carbonyl group. The resulting 1,3-dicarbonyl compound can then be utilized in the Hantzsch pyridine synthesis to generate substituted pyridines, which are prevalent scaffolds in pharmaceuticals.
Conceptual Synthetic Pathway:
Caption: Pathway to pyridines from this compound.
Disclaimer: The experimental protocols provided are based on established chemical principles and analogous reactions. Researchers should always conduct a thorough literature search and risk assessment before attempting any new chemical synthesis. The yields and reaction conditions may vary depending on the specific substrates and experimental setup.
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes and Protocols for 1,1-Dibromoacetone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dibromoacetone is a versatile bifunctional reagent employed in medicinal chemistry primarily as a precursor for the synthesis of various heterocyclic compounds. Its di-halogenated structure provides two reactive sites, enabling the construction of complex molecular architectures, particularly five-membered rings like thiazoles. These heterocyclic scaffolds are of significant interest in drug discovery due to their prevalence in a wide range of biologically active molecules with demonstrated therapeutic potential, including antimicrobial and anticancer agents.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.
Key Application: Synthesis of Thiazole Derivatives
The most prominent application of this compound in medicinal chemistry is its use in the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone (in this case, this compound) with a thioamide-containing compound, such as thiourea or substituted thioureas, to yield a thiazole ring. The resulting 4-(bromomethyl)thiazole derivatives are valuable intermediates that can be further functionalized to generate a diverse library of compounds for biological screening.
General Reaction Scheme:
Caption: Hantzsch thiazole synthesis using this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(bromomethyl)thiazole
This protocol describes the synthesis of 2-amino-4-(bromomethyl)thiazole from this compound and thiourea. This compound serves as a key building block for further derivatization.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5% w/v)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.0 equivalent) in ethanol.
-
To this solution, add this compound (1.0 equivalent) dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the reaction mixture, which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
Dry the product under vacuum or by air drying.
Expected Yield:
The yields for this type of reaction are typically reported to be in the range of 70-90%, depending on the specific reaction conditions and purification methods.
Quantitative Data: Biological Activities of Thiazole Derivatives
Thiazole derivatives synthesized from precursors like this compound have demonstrated a broad spectrum of biological activities. The following tables summarize the cytotoxic and antimicrobial activities of various thiazole-containing compounds, illustrating the therapeutic potential of this chemical class.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-based Stilbene Analogs | MCF-7 (Breast) | 0.78 | [1] |
| Thiazole-based Stilbene Analogs | HCT116 (Colon) | 0.62 | [1] |
| 1-Oxa-4-azaspironenone Derivatives | A549 (Lung) | 0.26 | [2] |
| 1-Oxa-4-azaspironenone Derivatives | MDA-MB-231 (Breast) | 0.10 | [2] |
| 1-Oxa-4-azaspironenone Derivatives | HeLa (Cervical) | 0.18 | [2] |
| Pyrazole-fused Curcumin Analogues | MDA-MB-231 (Breast) | 2.43 - 7.84 | [3] |
| Pyrazole-fused Curcumin Analogues | HepG2 (Liver) | 4.98 - 14.65 | [3] |
| Thiazole Derivatives | HCT-116 (Colon) | 0.184 | [4] |
| Thiazole Derivatives | HepG2 (Liver) | 0.719 | [4] |
| Thiazole Derivatives | MCF-7 (Breast) | 0.131 | [4] |
| Imidazo[2,1-b]thiazole Derivatives | MCF-7 (Breast) | 0.475 | [4] |
| Thiazole Derivatives as CDK9 inhibitors | Various Cancer Cell Lines | 0.64 - 2.01 | [4] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus | 16.1 (µM) | [5] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | E. coli | 16.1 (µM) | [5] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | B. subtilis | 28.8 (µM) | [5] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | A. niger | 16.2 (µM) | [5] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | C. albicans | 15.3 (µM) | [5] |
| Coumarin-linked Thiazole | Bacillus pumilis | 7.69 (µmol/ml) | [6] |
| Coumarin-linked Thiazole | Streptococcus faecalis | 3.67 - 15.36 (µmol/ml) | [6] |
| Coumarin-linked Thiazole | Enterobacter cloacae | 22.76 (µmol/ml) | [6] |
| Phenylthiazole derivatives | Ralstonia solanacearum | 2.23 | [2] |
| Phenylthiazole derivatives | Sclerotinia sclerotiorum | 0.51 | [2] |
| Thiazole derivatives | Candida albicans | 0.008 - 7.81 | [7] |
Experimental Workflow and Logic Diagrams
Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of a thiazole library from this compound and subsequent biological screening.
Caption: General workflow for thiazole synthesis and screening.
Conclusion
This compound is a valuable and cost-effective starting material in medicinal chemistry for the synthesis of thiazole-containing compounds. The Hantzsch thiazole synthesis provides a reliable method for accessing a diverse range of derivatives. The resulting thiazoles have shown significant potential as anticancer and antimicrobial agents, making this compound an important tool for the development of new therapeutic leads. Further exploration of the chemical space around the thiazole scaffold, enabled by the reactivity of the bromomethyl group, holds promise for the discovery of novel and potent drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 1,1-Dibromoacetone with Thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 1,1-dibromoacetone and thiourea is a classic example of the Hantzsch thiazole synthesis, a fundamental method for the construction of the thiazole ring. This reaction is of significant interest to medicinal chemists and drug development professionals as the resulting 2-aminothiazole scaffold is a privileged structure found in a wide array of biologically active compounds. Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1]
This document provides a detailed overview of the reaction mechanism, comprehensive experimental protocols, and data on the biological applications of the product, 2-amino-4-(bromomethyl)thiazole, with a focus on its potential in anticancer drug discovery.
Reaction Mechanism
The Hantzsch synthesis of 2-amino-4-(bromomethyl)thiazole from this compound and thiourea proceeds through a well-established multi-step mechanism. The reaction begins with a nucleophilic attack by the sulfur atom of thiourea on one of the electrophilic carbons of this compound, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. Finally, a dehydration step yields the stable, aromatic 2-aminothiazole ring.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and characterization of 2-amino-4-(bromomethyl)thiazole.
Protocol 1: Conventional Synthesis in Solution
This protocol outlines a standard laboratory procedure for the synthesis of 2-amino-4-(bromomethyl)thiazole using a common organic solvent.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 215.87 mg) in 15 mL of absolute ethanol.
-
Add thiourea (1.2 mmol, 91.36 mg) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 50 mL of cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure 2-amino-4-(bromomethyl)thiazole.
Protocol 2: One-Pot Synthesis
This protocol describes a more streamlined one-pot synthesis which can be more efficient.
Materials:
-
Same as Protocol 1.
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 215.87 mg) and thiourea (1.2 mmol, 91.36 mg).
-
Add 20 mL of ethanol and a magnetic stir bar.
-
Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and proceed with the purification as described in Protocol 1 (recrystallization or column chromatography).
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reactant 1 | This compound | N/A |
| Reactant 2 | Thiourea | N/A |
| Solvent | Ethanol | [2] |
| Reaction Temperature | ~78°C (Reflux) | [2] |
| Reaction Time | 2-5 hours | [2] |
| Expected Yield | 75-90% | Based on similar Hantzsch syntheses[3] |
Table 2: Spectroscopic Data for 2-amino-4-(bromomethyl)thiazole
| Technique | Expected Data | Reference for Analogous Compounds |
| ¹H NMR (DMSO-d₆) | δ ~7.2 (s, 2H, -NH₂), δ ~6.8 (s, 1H, thiazole C5-H), δ ~4.5 (s, 2H, -CH₂Br) | [2][4] |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C2, C-NH₂), δ ~148 (C4), δ ~105 (C5), δ ~30 (-CH₂Br) | [2][4] |
| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1540 (N-H bend), ~700 (C-Br stretch) | [2][5] |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ ≈ 208.96 | Calculated |
Application Notes: Anticancer Potential
The 2-aminothiazole scaffold is a cornerstone in the development of novel anticancer agents.[1] The product of this synthesis, 2-amino-4-(bromomethyl)thiazole, is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromomethyl group at the 4-position is a reactive handle that allows for further chemical modifications to explore structure-activity relationships (SAR).
Mechanism of Action
2-Aminothiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many 2-aminothiazole-containing drugs, such as Dasatinib, are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[6]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[2]
-
Inhibition of Angiogenesis: Some 2-aminothiazole derivatives have been found to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
In Vitro Anticancer Activity
While specific IC₅₀ values for 2-amino-4-(bromomethyl)thiazole are not widely reported, numerous studies have demonstrated the potent anticancer activity of structurally related 2-aminothiazole derivatives against a variety of cancer cell lines.
Table 3: Anticancer Activity of Representative 2-Aminothiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylamido-4-(isothiocyanatomethyl)thiazoles | L1210 (Leukemia) | 0.2 - 1 | [7] |
| 4β-(Thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins | A549 (Lung), HepG2 (Liver) | 0.13 - 1.3 | [7] |
| 2-Amino-4-phenylthiazole derivatives | HT29 (Colon) | 2.01 | [7] |
| Thiazole derivatives with bromide substitution | MCF-7 (Breast), HepG2 (Liver) | 31.5 - 51.7 | [8] |
Visualizations
Reaction Mechanism
Caption: Hantzsch synthesis of 2-amino-4-(bromomethyl)thiazole.
Experimental Workflow
Caption: Workflow for synthesis and purification.
Anticancer Signaling Pathways
Caption: Anticancer signaling pathways of 2-aminothiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1-Dibromoacetone
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,1-dibromoacetone. It provides troubleshooting advice and answers to frequently asked questions regarding the separation of this compound from its common isomer, 1,3-dibromoacetone.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in separating this compound from 1,3-dibromoacetone?
The primary challenge lies in the similar molecular weights of the two isomers. However, their distinct physical properties can be exploited for separation. 1,3-dibromoacetone is a solid at room temperature, while this compound is likely a liquid, providing a basis for separation by crystallization. Additionally, their boiling points are sufficiently different to allow for fractional distillation.
Q2: Can I use fractional distillation to separate the two isomers?
Yes, fractional distillation can be an effective method, particularly after an initial purification step to remove the bulk of the 1,3-isomer. There is a significant difference in the boiling points of the two isomers, which facilitates their separation by this technique. Care must be taken to avoid high temperatures that could lead to decomposition or isomerization.
Q3: Is crystallization a suitable method for this purification?
Crystallization is a highly effective method for removing 1,3-dibromoacetone from the mixture. Since 1,3-dibromoacetone is a solid at room temperature with a melting point of 29-30°C, it can be selectively crystallized out of the reaction mixture, thereby enriching the remaining mother liquor with the this compound isomer.[1] In some cases, a process known as "reactive crystallization" can be employed, where the equilibrium between the isomers is intentionally shifted towards the 1,3-isomer in the presence of a catalyst like hydrogen bromide, followed by its crystallization.
Q4: What analytical techniques can be used to assess the purity of my this compound sample?
Gas chromatography (GC) is a suitable method to determine the isomeric ratio in your sample. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the two isomers based on their different chemical shifts and coupling patterns.
Q5: Are there any stability concerns I should be aware of during purification?
Yes, α-haloketones can be thermally labile. Prolonged heating during distillation should be avoided to minimize the risk of decomposition or potential isomerization. It is advisable to conduct distillations under reduced pressure to lower the required temperature. Both isomers are also sensitive to air and moisture.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor separation during fractional distillation. | The boiling points of the isomers, while different, may still require an efficient fractionating column for complete separation. | - Ensure you are using a fractionating column with a sufficient number of theoretical plates.- Optimize the reflux ratio to enhance separation.- Consider performing the distillation under vacuum to increase the boiling point difference and reduce the risk of thermal decomposition. |
| Low yield of this compound after crystallization. | The crystallization conditions may be favoring the co-crystallization of both isomers or the desired isomer is being lost in the mother liquor. | - Carefully control the cooling rate during crystallization to promote the formation of pure 1,3-dibromoacetone crystals.- Analyze the mother liquor to quantify the amount of this compound present. If significant, consider further purification of the mother liquor by distillation. |
| Product decomposition during purification. | The purification temperature is too high, leading to thermal degradation of the dibromoacetone isomers. | - For distillation, use a vacuum to lower the boiling points.[3]- For crystallization, avoid excessive heating when dissolving the initial mixture. |
| Isomerization of this compound to 1,3-dibromoacetone during purification. | The presence of acidic or basic impurities can catalyze the isomerization. Hydrogen bromide, a common byproduct in the synthesis, can facilitate this equilibrium. | - Neutralize the crude reaction mixture before purification. A wash with a mild base (e.g., sodium bicarbonate solution) followed by a water wash can remove acidic impurities.- Avoid prolonged exposure to conditions that may promote isomerization. |
Quantitative Data
| Property | This compound | 1,3-Dibromoacetone |
| CAS Number | 867-54-9 | 816-39-7 |
| Molecular Formula | C₃H₄Br₂O | C₃H₄Br₂O |
| Molecular Weight | 215.87 g/mol | 215.87 g/mol |
| Physical State at RT | Liquid (presumed) | Crystalline Solid[1] |
| Melting Point | N/A | 29-30°C[1][4] |
| Boiling Point | 186.1°C at 760 mmHg[5] | 97-98°C at 21 mmHg[1][2] |
| Density | 2.118 g/cm³[5] | ~2.12 g/cm³[4] |
| Solubility | No data available | Soluble in acetone, chloroform, dichloromethane, methanol, and water.[2][6] |
Experimental Protocols
Protocol 1: Purification by a Combination of Crystallization and Fractional Distillation
This protocol is a suggested approach based on the differing physical properties of the isomers.
-
Initial Crystallization of 1,3-Dibromoacetone:
-
If the crude product is a mixture of liquid and solid, cool the mixture in an ice bath to maximize the crystallization of 1,3-dibromoacetone.
-
Filter the solid 1,3-dibromoacetone and wash the crystals with a minimal amount of cold solvent (e.g., a hydrocarbon solvent in which the 1,1-isomer is more soluble) to remove residual mother liquor containing the 1,1-isomer.
-
The collected solid can be further purified by recrystallization if desired.
-
-
Fractional Distillation of the Mother Liquor:
-
The mother liquor, now enriched in this compound, is subjected to fractional distillation.
-
Set up a fractional distillation apparatus with a well-insulated fractionating column.
-
It is highly recommended to perform the distillation under reduced pressure to lower the boiling points and prevent decomposition.
-
Collect fractions based on the boiling point. The fraction corresponding to the boiling point of this compound should be collected separately.
-
Monitor the purity of the collected fractions using an appropriate analytical method like GC.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. 1,3-Dibromoacetone|98% Purity|Research Grade [benchchem.com]
- 2. 1,3-Dibromoacetone, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. prepchem.com [prepchem.com]
- 4. 1,3-DIBROMOACETONE | 816-39-7 [amp.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
Technical Support Center: Regioselective Synthesis of 1,1-Dibromoacetone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-dibromoacetone. It provides answers to frequently asked questions and detailed troubleshooting for common challenges encountered during this regioselective reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The main difficulty lies in controlling the regioselectivity of the bromination. The reaction of acetone with bromine can lead to a mixture of several products, including the desired this compound, the isomeric 1,3-dibromoacetone, monobromoacetone, and further polybrominated species like tribromoacetone.[1] Achieving a high yield of the 1,1-isomer while minimizing these side products is the central challenge.
Q2: What is the reaction mechanism for the bromination of acetone?
Under acidic conditions, the bromination of acetone proceeds via an enol intermediate.[2][3] The rate-determining step is the acid-catalyzed enolization of the ketone. This enol then rapidly reacts with bromine. Because the first bromine substituent is electron-withdrawing, it hinders the formation of the enol necessary for the second bromination, which complicates the reaction kinetics and selectivity.[4]
Q3: What are the major side products and how do they form?
The primary side products include:
-
Monobromoacetone : Formed from the first bromination of acetone. Incomplete reaction or incorrect stoichiometry will result in its presence.
-
1,3-Dibromoacetone : This isomer forms when the second bromine atom adds to the other α-carbon. Its formation is competitive with the 1,1-isomer.[1][5]
-
Tribromoacetone and Tetrabromoacetone : These result from over-bromination, especially if an excess of bromine is used or if reaction conditions are not carefully controlled.[1][6]
An equilibration reaction, catalyzed by the hydrogen bromide (HBr) byproduct, can interconvert these brominated acetones, making it difficult to isolate a single, pure product.[1]
Q4: Why is it difficult to achieve high regioselectivity for the 1,1-isomer?
The introduction of the first bromine atom deactivates the substituted α-carbon towards further enolization due to its electron-withdrawing inductive effect.[4] This makes the second bromination at the same carbon less favorable than at the unsubstituted α-carbon, often leading to mixtures of 1,1- and 1,3-dibromoacetone.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low yield of dibrominated products and significant amount of monobromoacetone remaining.
| Possible Cause | Suggested Solution |
| Insufficient Bromine | Ensure the stoichiometry is correct. At least two molar equivalents of bromine per mole of acetone are required for dibromination. |
| Reaction Time Too Short | The second bromination is slower than the first. Increase the reaction time and monitor the progress using techniques like GC or TLC to ensure the consumption of monobromoacetone. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they also decrease the reaction rate. Consider a modest increase in temperature (e.g., to 60-70°C), but monitor for an increase in side products.[5][7] |
Problem 2: The final product is a mixture of 1,1- and 1,3-dibromoacetone.
| Possible Cause | Suggested Solution |
| Kinetic vs. Thermodynamic Control | Rapid addition of bromine at higher temperatures may favor the kinetic product. Slow, controlled addition of the brominating agent at a consistent temperature is crucial for regioselectivity.[7] |
| Catalyst/Solvent System | The choice of acid catalyst and solvent can influence the enolization equilibrium. Acetic acid is commonly used.[5][7] Experimenting with different acid catalysts or solvent systems may alter the product ratio. |
| Equilibration | The HBr byproduct can catalyze the isomerization between 1,1- and 1,3-dibromoacetone.[1] Consider methods to remove HBr as it forms, such as sparging with an inert gas, or performing the reaction in a solvent that minimizes its catalytic activity. |
Problem 3: Significant formation of tribromoacetone and other polybrominated byproducts.
| Possible Cause | Suggested Solution |
| Excess Bromine | Use a precise stoichiometry of 2.0 equivalents of bromine. An excess will inevitably lead to over-bromination.[1] |
| Poor Mixing / Localized High Concentrations | If bromine is not dispersed quickly, localized areas of high concentration can cause rapid, uncontrolled polybromination. Ensure vigorous and efficient stirring throughout the addition process.[7] |
| Reaction Temperature Too High | High temperatures can accelerate all reaction pathways, including over-bromination. Maintain strict temperature control. |
Experimental Protocols & Data
Protocol: Acid-Catalyzed Bromination of Acetone
This protocol is adapted from established procedures for the bromination of acetone, which typically yield a mixture of products.[5][7] Adjustments are required to optimize for this compound.
Materials:
-
Acetone
-
Glacial Acetic Acid
-
Bromine
-
Water
-
Sodium Carbonate (for neutralization)
-
Calcium Chloride (for drying)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a fume hood.
-
Charge the flask with acetone, water, and glacial acetic acid.
-
Heat the mixture to the desired reaction temperature (e.g., 65-70°C) with vigorous stirring.[7]
-
Slowly add bromine (2.0 molar equivalents) via the dropping funnel over a period of 1-2 hours. It is critical to control the addition rate to prevent a buildup of unreacted bromine.[7]
-
After the addition is complete, continue stirring until the red-brown color of bromine disappears.
-
Cool the reaction mixture in an ice bath and dilute with cold water.
-
Carefully neutralize the mixture with solid sodium carbonate until the solution is neutral to Congo red paper.
-
Separate the resulting oil (crude product) and dry it with anhydrous calcium chloride.
-
Purify the product by fractional distillation under reduced pressure. The various brominated acetones have different boiling points, allowing for separation.[7]
Product Distribution Data from Bromination Reactions
The following table summarizes typical product distributions from acetone bromination under specific conditions, highlighting the challenge of achieving high selectivity.
| Solvent | Temperature (°C) | Product Distribution (%) | Reference |
| Bromoacetone: 12.9 | |||
| This compound: 8.3 | |||
| Ethyl Acetate | 30 | 1,3-Dibromoacetone: 62.3 | [1][6] |
| Tribromoacetone: 15.6 | |||
| Tetrabromoacetone: 2.4 | |||
| Monobromoacetone: ~7% (60 g) | |||
| Water / Acetic Acid | 70 | This compound: ~2% (20 g) | [5] |
| 1,3-Dibromoacetone: ~56% (473 g) |
Note: Percentages are calculated from mass and may not sum to 100% due to unreacted starting material or other byproducts.
Visual Guides
Reaction Pathway Diagram
The following diagram illustrates the competing reaction pathways in the bromination of acetone. The desired pathway to this compound is shown alongside the formation of common side products.
Caption: Competing pathways in the bromination of acetone.
General Experimental Workflow
This flowchart outlines the standard laboratory procedure for the synthesis and purification of this compound.
Caption: Standard workflow for this compound synthesis.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve issues related to poor regioselectivity in your synthesis.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. Bromination of Acetone | Chem Lab [chemlab.truman.edu]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
side reactions and byproducts in 1,1-Dibromoacetone synthesis
Welcome to the Technical Support Center for the synthesis of 1,1-Dibromoacetone. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthesis.
Troubleshooting Guide
Researchers often encounter challenges in maximizing the yield and purity of this compound. The primary issues include the concurrent formation of isomeric and polybrominated byproducts. This guide provides a systematic approach to identify and resolve these common problems.
Logical Troubleshooting Workflow
The following workflow outlines a decision-making process for troubleshooting the synthesis of this compound, focusing on minimizing byproduct formation and maximizing the yield of the desired product.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The direct bromination of acetone is a complex reaction that can yield a mixture of products. The most common byproducts include:
-
Monobromoacetone: The initial product of the reaction. Incomplete reaction or insufficient bromine will result in its presence.
-
1,3-Dibromoacetone: This is a common isomeric byproduct. The formation of 1,1- vs. 1,3-dibromoacetone is influenced by reaction conditions.
-
Tribromoacetone and Tetrabromoacetone: These are formed from over-bromination of the acetone molecule.[1][2]
Q2: How can I minimize the formation of 1,3-Dibromoacetone?
A2: Minimizing the formation of the 1,3-isomer is a key challenge. Here are some strategies:
-
Stepwise Bromination: A more selective method is to first synthesize and isolate monobromoacetone, and then perform a second bromination. The electron-withdrawing effect of the first bromine atom can favor the formation of the 1,1-dibromo isomer in the second step.
-
Reaction Conditions: Careful control of reaction temperature and the rate of bromine addition can influence the product ratio. Lower temperatures generally provide better selectivity.
-
Solvent Choice: The choice of solvent can affect the reaction pathway and the equilibrium between the different brominated species.
Q3: What is the role of hydrogen bromide (HBr) in this synthesis?
A3: Hydrogen bromide is a byproduct of the bromination reaction and also acts as a catalyst. It is involved in an equilibration reaction that can interconvert the different brominated acetone isomers.[1][2] This means that even if this compound is formed initially, it can potentially isomerize to 1,3-dibromoacetone in the presence of HBr, especially at higher temperatures or with prolonged reaction times.
Q4: My reaction is producing a large amount of polybrominated byproducts. How can I prevent this?
A4: The formation of tribromo- and tetrabromoacetone is a result of over-bromination. To prevent this:
-
Stoichiometry: Carefully control the molar ratio of bromine to acetone (or monobromoacetone). Use a precise amount of bromine and avoid a large excess.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Gas Chromatography (GC) to stop the reaction once the desired product is maximized and before significant polybromination occurs.
-
Controlled Addition: Add the bromine slowly and in a controlled manner to avoid localized high concentrations of bromine, which can lead to rapid, uncontrolled polybromination.[3]
Data Presentation
The direct bromination of acetone typically yields a mixture of products. The following table summarizes the product distribution from a representative experiment aimed at producing 1,3-dibromoacetone, highlighting that this compound is a common byproduct.
| Compound | Percentage in Product Mixture |
| Monobromoacetone | ~10-13% |
| This compound | ~5-8% |
| 1,3-Dibromoacetone | ~62-70% |
| Tribromoacetone | ~11-16% |
| Tetrabromoacetone | ~0.4-2.4% |
Note: This data is derived from syntheses targeting 1,3-dibromoacetone and illustrates the typical byproduct profile.[1][2] Achieving a high yield of this compound requires significant optimization of the reaction conditions or a different synthetic strategy, such as the bromination of monobromoacetone.
Experimental Protocols
General Protocol for Bromination of Acetone
This protocol is adapted from procedures aimed at producing dibromoacetone isomers.[4]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, a mixture of acetone, water, and glacial acetic acid is prepared.
-
Bromine Addition: Bromine is added dropwise to the stirred acetone solution. The rate of addition should be carefully controlled to maintain the reaction temperature and to avoid a buildup of unreacted bromine.
-
Reaction Temperature: The reaction is typically carried out at a specific temperature, for example, 70°C. For more selective synthesis of the 1,1-isomer, a lower temperature should be investigated.
-
Work-up: After the reaction is complete (indicated by the disappearance of the bromine color), the mixture is worked up. This may involve neutralization, extraction with an organic solvent, and drying of the organic phase.
-
Purification: The crude product is then purified, typically by fractional distillation under reduced pressure, to separate the different brominated acetones.
Signaling Pathways and Logical Relationships
The bromination of acetone proceeds through a series of competing and sequential reactions. The following diagram illustrates the reaction pathways leading to the formation of this compound and its common byproducts.
Caption: Reaction pathways in the bromination of acetone.
References
- 1. researchgate.net [researchgate.net]
- 2. US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]
- 3. WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1,1-Dibromoacetone
Welcome to the technical support center for the synthesis and optimization of 1,1-Dibromoacetone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the direct bromination of acetone in the presence of an acid catalyst. This reaction, however, typically yields a mixture of brominated products, including monobromoacetone, this compound, and 1,3-dibromoacetone.[1][2][3][4] Achieving a high selectivity for this compound requires careful control over the reaction conditions.
Q2: What are the key parameters to control for maximizing the yield of this compound?
A2: To optimize the synthesis for this compound, meticulous control of the following parameters is crucial:
-
Molar Ratio of Bromine to Acetone: The stoichiometry of the reactants significantly influences the product distribution.
-
Temperature: Reaction temperature affects the rate and selectivity of the bromination.
-
Catalyst Concentration: The concentration of the acid catalyst (e.g., HBr or acetic acid) plays a critical role in the reaction kinetics.[1][5]
Q3: What are the common side products in the synthesis of this compound, and how can their formation be minimized?
A3: The primary side products are monobromoacetone and 1,3-dibromoacetone. Over-bromination can also lead to the formation of tribromoacetone. The formation of the 1,3-isomer is a significant challenge. While specific conditions to completely suppress its formation are not well-documented, careful control of bromine addition and temperature may influence the isomeric ratio.
Q4: I am getting a low yield of this compound. What are the potential causes and how can I troubleshoot this?
A4: Low yields can stem from several factors. Please refer to the Troubleshooting Guide below for a systematic approach to identifying and resolving the issue. Common causes include improper molar ratios, temperature fluctuations, and inefficient purification.
Q5: How can I effectively purify this compound from the reaction mixture?
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Overall Yield of Dibrominated Products
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to maintain a homogenous mixture.- Verify the reaction time; monitor the reaction progress using techniques like TLC or GC if possible.- Confirm the purity and reactivity of the starting materials. |
| Loss of Volatile Reactants or Products | - Use an efficient condenser and maintain the appropriate coolant temperature.- Be cautious during solvent removal (rotoevaporation) to avoid loss of the product. |
| Sub-optimal Molar Ratio | - Carefully measure and dispense the reactants. Ensure the bromine to acetone molar ratio is appropriate for dibromination (typically around 2:1 or slightly higher). |
Problem 2: High Proportion of 1,3-Dibromoacetone Isomer
| Possible Cause | Suggested Solution |
| Reaction Kinetics Favoring 1,3-Isomer | - The acid-catalyzed enolization of monobromoacetone can lead to bromination at the other α-carbon. The precise conditions that favor 1,1-dibromination are a subject of optimization. |
| Thermodynamic vs. Kinetic Control | - The isomeric distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. Temperature plays a key role here. Experiment with running the reaction at different, well-controlled temperatures. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Similar Boiling Points of Isomers | - Attempt fractional distillation under reduced pressure using a column with high theoretical plates.- Monitor the fractions closely using GC or NMR to identify the composition. |
| Co-distillation of Impurities | - Perform a thorough work-up to remove acidic residues and unreacted starting materials before distillation. This includes washing with a mild base (e.g., sodium bicarbonate solution) and water, followed by drying. |
Data on Reaction Conditions and Product Distribution
The following table summarizes quantitative data from a reported synthesis of dibromoacetones. It is important to note that this particular experiment was optimized for the production of 1,3-dibromoacetone, with this compound as a byproduct.
| Parameter | Value | Reference |
| Acetone | 500 ml | [6] |
| Bromine | 650 ml (1.8 moles per mole of acetone) | [6] |
| Water | 1600 ml | [6] |
| Glacial Acetic Acid | 375 ml | [6] |
| Temperature | 70°C | [6] |
| Product | Yield | Reference |
| This compound | 20 g | [6] |
| 1,3-Dibromoacetone | 473 g | [6] |
| Monobromoacetone | 60 g | [6] |
Experimental Protocol: Synthesis of Dibromoacetones
The following protocol is adapted from a procedure for the synthesis of bromoacetone and its dibrominated isomers. This procedure results in a mixture of products, and further optimization is required to maximize the yield of this compound.
Materials:
-
Acetone
-
Bromine
-
Glacial Acetic Acid
-
Water
-
Sodium Carbonate (anhydrous)
-
Calcium Chloride (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 500 ml of acetone, 1600 ml of water, and 375 ml of glacial acetic acid.[6]
-
Heating: Gently heat the mixture to 70°C with constant stirring.[6]
-
Bromine Addition: Slowly add 650 ml of bromine dropwise from the dropping funnel. Maintain the temperature at 70°C throughout the addition. The rate of addition should be controlled to prevent a buildup of unreacted bromine.
-
Reaction Completion: After the addition is complete, continue stirring at 70°C until the reddish-brown color of bromine disappears.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Neutralize the mixture with a saturated solution of sodium carbonate until it is no longer acidic.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
-
Purification:
-
Filter to remove the drying agent.
-
The resulting mixture of bromoacetones can be separated by fractional distillation under reduced pressure. Collect the fractions and analyze them (e.g., by GC or NMR) to identify the composition. The fraction corresponding to this compound should be collected.
-
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway
The acid-catalyzed bromination of acetone proceeds through an enol intermediate. The initial bromination yields monobromoacetone. A second bromination can then occur on either the same carbon, yielding this compound, or the other alpha-carbon, yielding 1,3-dibromoacetone.
Caption: Reaction pathway for the formation of dibromoacetone isomers.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with the synthesis of this compound.
Caption: A step-by-step guide to troubleshooting common synthesis issues.
References
Technical Support Center: Separation of 1,1- and 1,3-Dibromoacetone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 1,1- and 1,3-dibromoacetone isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of 1,1- and 1,3-dibromoacetone isomers.
Q1: Why am I seeing poor resolution or co-elution of my 1,1- and 1,3-dibromoacetone isomers?
A1: Poor resolution and co-elution are common challenges due to the high structural similarity of these isomers. Several factors could be contributing to this issue:
-
Inappropriate Stationary Phase: The choice of the gas chromatography (GC) or high-performance liquid chromatography (HPLC) column is critical. For separating positional isomers like these, standard non-polar GC columns may not provide sufficient selectivity based on boiling point differences alone. In HPLC, a standard C18 column may also be insufficient.
-
Suboptimal Mobile Phase or Temperature Program: The mobile phase composition in HPLC or the temperature program in GC plays a crucial role in achieving separation. An inadequate gradient or temperature ramp can lead to co-elution.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and poor resolution.
Troubleshooting Steps:
-
Optimize Stationary Phase Selection:
-
GC: Consider a mid-polarity stationary phase, such as one containing a percentage of cyanopropylphenyl groups (e.g., DB-624).[1] These phases can offer different selectivity based on dipole interactions, which can help resolve isomers with similar boiling points.
-
HPLC: Explore columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can provide alternative interactions like π-π stacking.
-
-
Refine Mobile Phase/Temperature Program:
-
GC: Optimize the temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.
-
HPLC: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient can also enhance resolution.
-
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to check for column overload.
Q2: My peaks for the dibromoacetone isomers are tailing. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by several factors, particularly with active compounds like halogenated ketones.
-
Active Sites: Exposed silanol groups on the surface of the GC liner, column packing material, or HPLC column can interact with the polar carbonyl group of the analytes, causing tailing.
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites and disrupt the peak shape.
-
Incompatible Solvent: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase (in HPLC) or that has a significantly different polarity from the stationary phase (in GC) can cause peak distortion.
Troubleshooting Steps:
-
Use Deactivated Consumables: In GC, use a deactivated inlet liner and a column with a highly inert stationary phase.
-
Column Maintenance: Regularly trim the first few centimeters of the GC column to remove contaminants. For HPLC, flush the column with a strong solvent to remove adsorbed impurities.
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase for HPLC. For GC, choose a volatile solvent that is compatible with the stationary phase.
-
Check for Leaks: Ensure all fittings in the chromatographic system are secure, as leaks can also contribute to peak shape issues.
Q3: I am observing split peaks for my dibromoacetone isomers. What is the cause of this?
A3: Peak splitting can indicate a few problems with your chromatographic system or method.
-
Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This usually indicates a damaged column that needs replacement.
-
Inlet Issues (GC): A poorly cut column end or improper column installation in the GC inlet can lead to peak splitting.
-
Condensation Effects (GC): If the initial oven temperature is too high in splitless injection, it can cause poor focusing of the sample at the head of the column, leading to split or broad peaks.
Troubleshooting Steps:
-
Inspect and Reinstall the Column: Ensure the GC column is cut squarely and installed at the correct depth in the inlet.
-
Optimize GC Inlet Conditions: For splitless injection, try lowering the initial oven temperature to be about 20°C below the boiling point of the injection solvent to ensure proper solvent trapping.
-
Use a Guard Column: A guard column can help protect the analytical column from contamination and the effects of harsh sample matrices, which can sometimes lead to peak splitting over time.
Quantitative Data Summary
The following table provides a template for the type of quantitative data you should aim to collect during your method development for the separation of 1,1- and 1,3-dibromoacetone. The values provided are hypothetical and will need to be determined experimentally.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Retention Time (t_R) | ||
| 1,1-Dibromoacetone | e.g., 8.5 min | e.g., 6.2 min |
| 1,3-Dibromoacetone | e.g., 9.1 min | e.g., 7.0 min |
| Resolution (R_s) | > 1.5 | > 1.5 |
| Tailing Factor (T_f) | 0.9 - 1.2 | 0.9 - 1.2 |
| Limit of Detection (LOD) | e.g., 0.1 µg/mL | e.g., 0.5 µg/mL |
| Limit of Quantification (LOQ) | e.g., 0.3 µg/mL | e.g., 1.5 µg/mL |
Experimental Protocols
Below are detailed methodologies for the separation of 1,1- and 1,3-dibromoacetone isomers using GC and HPLC. These are starting points and may require further optimization.
Method 1: Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for the volatile dibromoacetone isomers. A mid-polarity column is recommended to enhance selectivity.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Detector Temperature: 280°C
-
Sample Preparation: Dissolve the sample mixture in a volatile solvent like acetone or dichloromethane to a final concentration of approximately 100 µg/mL.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is an alternative for the analysis of dibromoacetone isomers. A phenyl-hexyl column is suggested for its potential π-π interactions with the analytes.
-
Instrumentation: HPLC system with a gradient pump, autosampler, and a UV/Vis detector.
-
Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 40% B
-
1-10 min: 40% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase composition (40% acetonitrile in water) to a concentration of about 100 µg/mL.
Visualizations
Caption: Gas Chromatography (GC) workflow for dibromoacetone isomer analysis.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for dibromoacetone isomer analysis.
References
Technical Support Center: Controlling the Formation of Polybrominated Acetones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and control of polybrominated acetones.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the acid-catalyzed bromination of acetone?
The acid-catalyzed bromination of acetone proceeds through an enol intermediate. The reaction mechanism involves three main steps:
-
Keto-Enol Tautomerization (Rate-Determining Step): The ketone is protonated by an acid catalyst, followed by the removal of an alpha-proton by a base (like water) to form a more nucleophilic enol intermediate. This step is typically the slowest and therefore the rate-determining step of the overall reaction.[1][2]
-
Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the acid catalyst and form the α-bromoacetone product.[2]
Because the rate-determining step does not involve bromine, the reaction rate is often independent of the bromine concentration, a characteristic known as zero-order kinetics with respect to the halogen.[3]
Q2: What are the key factors that control the product distribution between mono-, di-, and polybrominated acetones?
Controlling the product distribution is crucial. The primary factors are:
-
Stoichiometry: The molar ratio of bromine to acetone is the most critical factor. Using an excess of acetone favors the formation of monobromoacetone. Conversely, using a molar excess of bromine will lead to the formation of dibromo- and other polybrominated products.[4][5]
-
Reaction Temperature: Temperature affects the reaction rate. Reactions are often gently heated (e.g., to 65-70°C) to ensure a smooth and steady rate.[4][6] However, higher temperatures can accelerate subsequent bromination steps, leading to more polybrominated species.
-
Rate of Bromine Addition: A slow and controlled addition of bromine is essential. A rapid addition can cause bromine to accumulate, leading to a sudden, violent reaction and promoting over-bromination.[6]
-
Catalyst Concentration: The concentration of the acid catalyst influences the rate of enol formation, which is the rate-limiting step.[7]
Q3: Why is it critical to add bromine slowly during the reaction?
Slow and careful addition of bromine is a critical safety and process control measure. If bromine is added too quickly, its concentration in the reaction mixture can build up before it has a chance to react. This accumulation can lead to a sudden and highly exothermic, sometimes violent, reaction that is difficult to control.[6] This can result in a rapid increase in temperature and pressure, creating a significant safety hazard in the laboratory. Furthermore, a high local concentration of bromine promotes the formation of undesirable polybrominated byproducts.
Troubleshooting Guide
Q1: My reaction is producing a high yield of dibromoacetones and other polybrominated species, but I want to synthesize monobromoacetone. How can I improve the selectivity?
This is a common issue related to reaction control. To favor the formation of monobromoacetone, consider the following adjustments:
-
Adjust Stoichiometry: Ensure you are using acetone in molar excess relative to bromine. This increases the probability that a bromine molecule will react with an unbrominated acetone molecule rather than an already brominated one.
-
Control Bromine Addition: Add the bromine solution dropwise or in a very slow, steady stream. This prevents the buildup of a high local concentration of bromine, which favors polybromination.[6]
-
Maintain Consistent Temperature: Avoid high reaction temperatures. While gentle warming can ensure a smooth reaction, excessive heat can increase the rate of the second bromination, which is faster than the first. A temperature of around 65°C is often cited for monobromination.[6]
-
Ensure Efficient Mixing: Use an efficient mechanical stirrer to ensure that the added bromine is rapidly dispersed throughout the reaction mixture.
Q2: The bromination reaction is proceeding very slowly or seems to have stalled. What are the potential causes and how can I resolve this?
A slow reaction can be attributed to several factors:
-
Insufficient Catalyst: The acid-catalyzed enolization is the rate-determining step.[1] Ensure that an adequate amount of acid catalyst (e.g., glacial acetic acid or hydrobromic acid) is present in the reaction mixture.
-
Low Temperature: If the reaction temperature is too low, the rate of enol formation will be significantly reduced. Consider gently warming the reaction mixture in a water bath to the recommended temperature (e.g., 65-80°C).[6]
-
Purity of Reagents: Ensure that the acetone and other reagents are of appropriate purity and are not contaminated with inhibitors.
Q3: The reaction became very vigorous and was difficult to control. What went wrong and what safety measures should be implemented?
An uncontrolled, violent reaction is typically caused by the rapid addition of bromine to a heated mixture.[6]
-
Cause: Too great an excess of bromine was likely present at one time, leading to a sudden, exothermic reaction.[6]
-
Preventative Measures:
-
Always add bromine slowly and carefully via a dropping funnel.
-
Ensure the reaction is conducted in a well-ventilated fume hood.
-
Have a cooling bath (e.g., an ice-water bath) readily available to quickly cool the reaction flask if the temperature begins to rise uncontrollably.
-
The apparatus should be set up in a secondary container to contain any spills.[6]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Both bromine and bromoacetone are powerful irritants.[6]
Q4: I'm struggling to purify my final product and separate the different brominated acetones. What is the recommended purification method?
The crude product of acetone bromination is often a mixture of monobromoacetone, isomeric dibromoacetones, and unreacted starting materials.
-
Fractional Distillation Under Vacuum: This is the most effective method for separating the components. The reduced pressure allows the compounds to boil at lower temperatures, preventing decomposition.[6] For instance, monobromoacetone can be collected at 40–42°C under a pressure of 13 mm Hg.[6] The higher-boiling fraction will contain the dibromoacetones.[6]
-
Work-up Procedure: Before distillation, a thorough aqueous work-up is necessary. This typically involves diluting the reaction mixture with cold water, neutralizing the acid with a base like sodium carbonate, separating the organic layer, and drying it with an agent like anhydrous calcium chloride.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Bromination of Acetone
| Parameter | Monobromoacetone Synthesis | 1,3-Dibromoacetone Synthesis |
| Acetone:Bromine Molar Ratio | Acetone in excess | ~1 : 1.8 |
| Temperature | ~65 °C | 70 °C |
| Solvent/Catalyst System | Water, Glacial Acetic Acid | Water, Glacial Acetic Acid |
| Typical Yield | 43–44% (after refractionation) | Not specified, but is the major product |
| Reference | [6] | [4] |
Table 2: Physical Properties of Common Brominated Acetones
| Compound | Boiling Point | Pressure |
| Monobromoacetone | 40–42 °C | 13 mm Hg |
| 1,3-Dibromoacetone | 97–98 °C | 21–22 mm Hg |
| Reference | [6] | [4] |
Experimental Protocols
Protocol 1: Controlled Synthesis of Monobromoacetone This protocol is adapted from a procedure in Organic Syntheses.[6]
-
Apparatus Setup: In a well-ventilated fume hood, equip a 5-liter, three-necked, round-bottomed flask with an efficient mechanical stirrer, a reflux condenser, a thermometer, and a 500 mL separatory funnel. Place the flask in a water bath for heating.
-
Charging the Flask: Add 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid to the flask.
-
Heating: Begin stirring and heat the water bath to 70–80°C, bringing the temperature of the flask's contents to about 65°C.
-
Bromine Addition: Carefully and slowly add 354 cc of bromine through the separatory funnel over a period of one to two hours. The rate of addition should be regulated to prevent the accumulation of unreacted bromine (indicated by a persistent dark red color).
-
Reaction Completion: After the addition is complete, the solution should decolorize in approximately twenty minutes.
-
Work-up:
-
Dilute the mixture with 800 cc of cold water and cool the flask to 10°C.
-
Neutralize the solution to Congo red with solid anhydrous sodium carbonate.
-
Separate the resulting oil using a separatory funnel and dry it with 80 g of anhydrous calcium chloride.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 38–48°C/13 mm Hg. For a purer product, refractionate and collect the fraction at 40–42°C/13 mm Hg.[6] The yield is approximately 400–410 g (43–44%).[6]
Protocol 2: Synthesis of 1,3-Dibromoacetone This protocol is adapted from a procedure on PrepChem.com.[4]
-
Apparatus Setup: Set up a reaction flask with a stirrer, dropping funnel, and condenser in a fume hood, equipped for heating.
-
Charging the Flask: To the flask, add a mixture of 500 mL of acetone, 1600 mL of water, and 375 mL of glacial acetic acid.
-
Heating: Heat the mixture to 70°C.
-
Bromine Addition: Slowly add 650 mL of bromine dropwise to the heated mixture. This corresponds to approximately 1.8 moles of bromine per mole of acetone.
-
Reaction Completion & Purification: After the reaction is complete, the product mixture is isolated and purified by fractional distillation to separate monobromoacetone, 1,1-dibromoacetone, and the desired 1,3-dibromoacetone (b.p. 97-98°C/21-22 mm Hg).[4]
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Bromination of Acetone | Chem Lab [chemlab.truman.edu]
- 3. 175. Kinetics of the bromination of acetone in aqueous solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 1,1-Dibromoacetone
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1,1-Dibromoacetone, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Stability and Storage
Proper storage and handling of this compound are crucial to ensure its integrity and prevent degradation.
Recommended Storage Conditions:
| Parameter | Recommendation | Source(s) |
| Temperature | Powder: -20°C for long-term storage. In solvent: -80°C.[1][2] May be shipped at ambient temperature. | [3] |
| Atmosphere | Store under an inert atmosphere. | [4] |
| Moisture | Avoid moisture. Store in a dry, sealed place. | [5] |
| Light | While specific photostability data for this compound is limited, related compounds like bromoacetone are known to undergo photolysis.[6] It is prudent to store it protected from light. | |
| Container | Store in a tightly closed container in a dry and well-ventilated place. | [4] |
Shelf Life:
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
Incompatible Materials: To prevent hazardous reactions and decomposition, avoid contact with the following:
Hazardous Decomposition Products: In the event of decomposition or fire, this compound can release:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen bromide[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: The this compound solution has turned yellow or brown.
-
Question: My previously colorless or light yellow this compound has developed a darker yellow or brown color. Is it still usable?
-
Answer: A color change often indicates decomposition. This compound is typically a colorless to light yellow liquid.[7] Exposure to light, moisture, or incompatible substances can cause it to degrade. It is recommended to purify the material by distillation before use if the discoloration is significant. For critical applications, using a fresh, unopened container is advisable.
Issue 2: Low yield in an alkylation or cyclization reaction.
-
Question: I am using this compound in a reaction (e.g., synthesis of a heterocycle), and the yield is lower than expected. What could be the cause?
-
Answer: Several factors could contribute to low yields:
-
Reagent Purity: The this compound may have degraded due to improper storage. Consider using a freshly opened bottle or purifying the existing stock.
-
Reaction Conditions: The reaction may be sensitive to moisture or air. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if necessary.
-
Side Reactions: The direct bromination of acetone can produce a mixture of mono- and di-brominated products, including 1,3-dibromoacetone.[5] The presence of these isomers in your starting material can lead to the formation of unwanted byproducts, consuming your other reactants and lowering the yield of the desired product.
-
Base Strength: In reactions involving deprotonation, the choice and stoichiometry of the base are critical. An inappropriate base can lead to side reactions or incomplete reaction.
-
Issue 3: Formation of multiple products in my reaction.
-
Question: My reaction with this compound is yielding a mixture of products that are difficult to separate. How can I improve the selectivity?
-
Answer: The formation of multiple products can be due to the reactivity of this compound or the presence of impurities.
-
Isomeric Impurities: As mentioned, your this compound might contain its isomer, 1,3-dibromoacetone, which will lead to different products.[5] Purifying the starting material can help.
-
Reaction Control: The high electrophilicity of this compound means it can react with various nucleophiles.[5] Carefully controlling the reaction temperature and the rate of addition of reagents can improve selectivity. Lowering the temperature may help to favor the desired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] All work should be conducted in a well-ventilated fume hood.[5] Avoid inhalation of vapors and contact with skin and eyes.[4]
Q2: How can I purify this compound that has started to discolor?
A2: For purification, fractional distillation under reduced pressure is a common method for liquid reagents like this compound. However, given its reactivity, care must be taken to avoid high temperatures which could lead to decomposition.
Q3: Can I store this compound in a standard laboratory freezer?
A3: Yes, storing the powder form at -20°C in a sealed container is the recommended long-term storage condition.[1][2] Ensure the container is tightly sealed to prevent moisture ingress.
Q4: What solvents are suitable for making a stock solution of this compound?
Experimental Protocols & Workflows
General Handling and Dispensing Protocol:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
Technical Support Center: 1,1-Dibromoacetone Handling and Safety
This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with 1,1-Dibromoacetone.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical. The primary hazards include:
-
Toxicity: The toxicological properties have not been thoroughly investigated, but it is harmful if swallowed or inhaled.[1]
-
Irritation: It may cause respiratory irritation and is irritating to the skin and eyes.[1][2][3]
-
Corrosivity: Some sources classify similar compounds as corrosive, causing severe skin burns and eye damage.[4]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A comprehensive approach to personal protection is crucial. Always use the following PPE:
-
Hand Protection: Wear chemical-impermeable gloves. Inspect gloves before use and use a proper removal technique to avoid skin contact.[1][5]
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. Ensure eyewash stations are readily accessible.[2][6]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][6]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working in a poorly ventilated area.[1][2][6]
Q3: What are the proper storage conditions for this compound?
A3: Store this compound in a dry, sealed container in a well-ventilated place.[1][2] Some sources recommend refrigeration.[2] Keep the container tightly closed and away from incompatible materials such as water and oxidizing agents.[2]
Q4: What should I do in case of accidental exposure to this compound?
A4: Immediate action is critical in case of exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][5]
Q5: How should I dispose of this compound waste?
A5: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[2][3] Do not let the product enter drains.[1]
Troubleshooting Guide
Problem: I smell a strong, irritating odor in the lab.
-
Possible Cause: Potential leak or spill of this compound.
-
Solution:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
If safe to do so, and while wearing appropriate PPE, identify the source of the leak.
-
Follow the spill cleanup procedure outlined below.
-
Problem: My skin has come into contact with this compound.
-
Immediate Action:
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C3H4Br2O | [1] |
| Molecular Weight | 215.87 g/mol | [1] |
| CAS Number | 867-54-9 | [1] |
Experimental Protocols
Note: No specific experimental protocols involving the use of this compound were detailed in the safety-focused search results. Researchers should consult their specific experimental designs and institutional safety guidelines before proceeding.
Visualizations
Emergency Spill Response Workflow
The following diagram outlines the logical steps to follow in the event of a this compound spill.
References
Technical Support Center: Synthesis of 1,1-Dibromoacetone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,1-Dibromoacetone synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary product is a mixture of various brominated acetones, not just this compound. How can I improve the selectivity?
A1: The direct bromination of acetone is known to produce a mixture of products, including monobromoacetone, this compound, 1,3-dibromoacetone, and poly-brominated species. This is due to a complex equilibrium that is often catalyzed by the hydrogen bromide (HBr) generated during the reaction.[1][2][3]
-
Troubleshooting Steps:
-
Control of HBr concentration: The presence of HBr can facilitate the isomerization of dibromoacetone products. While challenging, minimizing the local concentration of HBr or its contact time with the product mixture may influence the product ratio.
-
Reaction Temperature: Carefully controlling the reaction temperature is crucial. A procedure for the synthesis of bromoacetone suggests maintaining the reaction mixture at about 65°C to ensure a smooth reaction.[4] Deviations from the optimal temperature can lead to increased side reactions and a broader product distribution.
-
Rate of Bromine Addition: A slow, controlled addition of bromine is recommended to prevent its accumulation, which can lead to vigorous and uncontrolled reactions, potentially favoring the formation of poly-brominated byproducts.[4]
-
Q2: I am having difficulty separating this compound from its isomer, 1,3-Dibromoacetone. What purification methods are effective?
A2: The separation of 1,1- and 1,3-dibromoacetone is a significant challenge due to their similar physical properties.
-
Troubleshooting Steps:
-
Fractional Distillation: While a common technique, simple fractional distillation is often ineffective for separating these isomers.[4]
-
Crystallization: One approach to improve the purity of the desired isomer is through crystallization. A process focused on obtaining 1,3-dibromoacetone utilizes cooling and seeding to crystallize this isomer from the reaction mixture.[1][2] While this method is specific to the 1,3-isomer, the principle of fractional crystallization under carefully controlled conditions could potentially be adapted to enrich the 1,1-isomer from the mother liquor, depending on the mixture's composition and the isomers' solubility characteristics.
-
Adduct Formation: For 1,3-dibromoacetone, a method involving the formation of a sodium bisulfite adduct has been used for its isolation.[2] Investigating selective adduct formation for this compound could be a potential, though more complex, purification strategy.
-
Q3: The overall yield of my dibromoacetone products is low. What are the key factors affecting the yield?
A3: Low yields can result from incomplete reactions, the formation of undesired byproducts, or losses during workup and purification.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure the correct molar ratio of bromine to acetone is used. For the preparation of dibromoacetone, approximately 1.8 to 2.0 molar equivalents of bromine per mole of acetone are typically employed.[5]
-
Reaction Time: Allow sufficient time for the reaction to go to completion. The decolorization of the reaction mixture is a common indicator that the bromine has been consumed.[4]
-
Workup Procedure: After the reaction, quenching with a mild base like sodium carbonate helps to neutralize the generated HBr and stop further reactions.[4] Proper extraction and drying of the organic phase are also critical to minimize product loss.
-
Data Presentation
The direct bromination of acetone typically yields a mixture of products. The following table summarizes the product distribution from a representative experiment aimed at producing 1,3-dibromoacetone, illustrating the challenge of selectivity.
| Compound | Percentage in Mixture |
| Acetone | 0.5% |
| Bromoacetone | 10.0% |
| This compound | 5.0% |
| 1,3-Dibromoacetone | 69.2% |
| Tribromoacetone | 14.9% |
| Tetrabromoacetone | 0.4% |
Data adapted from a patent describing the equilibration of a brominated acetone mixture.[1]
Experimental Protocols
General Protocol for Bromination of Acetone
-
Apparatus Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a dropping funnel.[4]
-
Initial Mixture: Charge the flask with 1.6 L of water, 500 mL of acetone, and 372 mL of glacial acetic acid.[4]
-
Heating: Begin stirring and heat the mixture to approximately 65°C using a water bath.[4]
-
Bromine Addition: Slowly add 354 mL of bromine through the dropping funnel over a period of 1-2 hours. Maintain the temperature at 65°C and ensure that bromine does not accumulate in the flask.[4]
-
Reaction Completion: Continue stirring after the addition is complete until the reddish-brown color of the bromine disappears.[4]
-
Workup:
-
Purification: The resulting oil is a mixture of brominated acetones. Further purification by fractional distillation under reduced pressure can be attempted, though it may not effectively separate the 1,1- and 1,3-isomers.[4] The higher-boiling fraction will contain the dibromoacetone isomers.[4]
Visualizations
Signaling Pathways and Logical Relationships
The following diagram illustrates the general reaction pathway for the bromination of acetone, highlighting the formation of a mixture of products.
Caption: Reaction pathway for the bromination of acetone.
Experimental Workflow
The following flowchart outlines the general experimental workflow for the synthesis and purification of this compound.
References
- 1. WO2005115954A2 - Process for prepariing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 2. US7456322B2 - Process for preparing 1,3-dibromoacetone, 1-3-dichloroacetone and epichlorohydrin - Google Patents [patents.google.com]
- 3. US20080249324A1 - Process For Preparing 1,3-Dibromoacetone, 1-3-Dichloroacetone and Epichlorohydrin - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to 1,1-Dibromoacetone and 1,3-Dibromoacetone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals and functional materials, the choice of starting materials is critical. Among the versatile building blocks, dibromoacetone isomers serve as powerful precursors. This guide provides an objective comparison of 1,1-dibromoacetone and 1,3-dibromoacetone, detailing their distinct reactivities, performance in key synthetic reactions, and providing experimental data to inform methodological choices.
Fundamental Reactivity: A Tale of Two Isomers
The synthetic utility of this compound and 1,3-dibromoacetone stems from the strategic placement of their bromine atoms, which dictates their reactivity as electrophiles.
-
This compound (a gem-dihaloketone): Features two bromine atoms on the same α-carbon. This structure acts as a synthon for an acetyl group (-COCH₃) with a highly electrophilic adjacent carbon. It typically reacts with dinucleophiles to form five-membered rings where the gem-dibromo carbon becomes a CH₂ group in the final structure after cyclization and loss of bromine.
-
1,3-Dibromoacetone (an α,α'-dihaloketone): Possesses bromine atoms on both carbons flanking the carbonyl group. This makes it a potent 1,3-bielectrophile, ideal for cyclocondensation reactions with dinucleophiles to form a variety of five- and six-membered heterocyclic rings. The C-C-C backbone of the acetone is incorporated directly into the resulting heterocycle.
Comparative Reactivity of 1,1-Dibromoacetone and other α-Dihalo Ketones: A Guide for Researchers
For scientists and professionals engaged in drug development and organic synthesis, α-dihalo ketones represent a versatile class of reagents. Their reactivity, governed by the nature and position of the halogen atoms, allows for the construction of complex molecular architectures, particularly heterocycles. This guide provides an objective comparison of the reactivity of 1,1-dibromoacetone with other α-dihalo ketones, supported by available experimental data and detailed methodologies.
Introduction to the Reactivity of α-Dihalo Ketones
The reactivity of α-halo ketones is primarily dictated by the presence of two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen(s). The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. The presence of two halogen atoms, as in α-dihalo ketones, further influences the reactivity through inductive and steric effects.
This guide will focus on the comparative reactivity of three classes of α-dihalo ketones:
-
Geminal (gem)-dihalo ketones: Halogens on the same α-carbon (e.g., this compound, 1,1-dichloroacetone).
-
Vicinal (vic)-dihalo ketones: Halogens on adjacent carbons (e.g., 1,3-dibromoacetone).
Key Reactions and Comparative Reactivity
Two of the most significant reactions involving α-dihalo ketones are the Hantzsch thiazole synthesis and the Favorskii rearrangement. The outcome and efficiency of these reactions are highly dependent on the structure of the α-dihalo ketone.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic method for the formation of thiazole rings through the condensation of an α-haloketone with a thioamide or thiourea. The reaction proceeds via a nucleophilic attack of the sulfur on the α-carbon, followed by cyclization and dehydration.
While direct comparative kinetic data is scarce, studies have shown that α,α-dibromoketones can be more reactive than their monobrominated counterparts in the Hantzsch synthesis. This enhanced reactivity is attributed to the increased electrophilicity of the α-carbon due to the presence of two electron-withdrawing bromine atoms.
Table 1: Comparison of Reactivity in Hantzsch Thiazole Synthesis
| α-Halo Ketone | Reactant | Product | Yield (%) | Conditions | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | High | Methanol, heat | [1] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | Substituted Thiazoles | 79-90 | SiW/SiO₂, EtOH/Water, Heat or Ultrasonic Irradiation | [2] |
Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that typically leads to carboxylic acid derivatives. In the case of α,α'-dihaloketones, the reaction often proceeds with elimination to form α,β-unsaturated carbonyl compounds.[3][4] For gem-dihalo ketones like this compound, the reaction pathway is less commonly documented and may differ. The generally accepted mechanism for α-halo ketones involves the formation of a cyclopropanone intermediate.[3][4]
The structure of the dihalo ketone plays a critical role in the outcome of the Favorskii rearrangement. For instance, 1,3-dibromobutan-2-one, an α,α'-dihalo ketone, rearranges to ethyl but-2-enoate when treated with sodium ethoxide.[4]
Table 2: Reactivity in Favorskii-Type Rearrangements
| α-Halo Ketone | Base | Product | Yield (%) | Conditions | Reference |
| 2-Chlorocyclohexanone | Sodium Ethoxide | Ethyl cyclopentanecarboxylate | Not specified | Ethanol | [4] |
| 3-Bromobutan-2-one | Alkali | 2-Methylpropanoic acid | Major product | Not specified | [4] |
| Generic α-halo ketone | Sodium Methoxide | Ring-contracted ester | 78 | Et₂O, MeOH, 55 °C | [3] |
Direct experimental data on the Favorskii rearrangement of this compound is limited in the available literature.
Experimental Protocols
Hantzsch Thiazole Synthesis from an α-Bromoketone
This protocol is adapted from the synthesis of 2-amino-4-phenylthiazole.[1]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry.
Favorskii Rearrangement of an α-Halo Ketone
This protocol is a general procedure for the Favorskii rearrangement.[3]
Materials:
-
α-halo ketone substrate (197 mmol, 1.0 eq)
-
Anhydrous diethyl ether (150 mL)
-
Sodium metal (2.2 eq)
-
Anhydrous methanol (200 mL)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare a fresh solution of sodium methoxide by reacting sodium metal with anhydrous methanol at 0°C under an argon atmosphere.
-
Dissolve the α-halo ketone substrate in anhydrous diethyl ether.
-
Transfer the substrate solution via cannula to the sodium methoxide solution at 0°C.
-
Allow the resulting slurry to warm to room temperature, then equip the flask with a reflux condenser and heat in an oil bath at 55°C for 4 hours.
-
Cool the reaction mixture to 0°C and dilute with diethyl ether.
-
Quench the reaction by the careful addition of saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue via silica gel flash chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction mechanisms discussed.
Caption: Hantzsch Thiazole Synthesis Pathway.
References
1,1-Dibromoacetone: A Versatile Tool in Synthetic Chemistry Explored
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Among the array of bifunctional reagents, 1,1-dibromoacetone emerges as a potent and versatile tool, particularly in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceuticals and biologically active molecules. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Performance Benchmark: this compound vs. Alternatives in Heterocycle Synthesis
The utility of this compound is most prominently showcased in condensation reactions for the formation of five- and six-membered heterocycles. Its primary competitors in this arena include its isomer, 1,3-dibromoacetone, and other α-haloketones such as phenacyl bromide. The following tables summarize the performance of these reagents in the synthesis of two medicinally important classes of heterocycles: thiazoles and imidazo[1,2-a]pyridines.
Table 1: Comparison of Reagents in the Hantzsch Thistle Synthesis of 2-Amino-4-phenylthiazole
| Reagent | Reaction Conditions | Yield (%) | Reference |
| 1,1-Dibromoacetophenone | Thiourea, Ethanol, Reflux | Not specified in direct comparison | General reactivity noted[1] |
| Phenacyl Bromide | Thiourea, Ethanol, Reflux, Copper Silicate catalyst | 92% | [2] |
| Acetophenone/Iodine | Thiourea, Reflux, 12h | Not explicitly stated, but method described | [3] |
| Acetophenone/[Bmim]Br₃ | 2-aminopyridine, Na₂CO₃, Solvent-free, rt | 82% (for imidazopyridine) | [4] |
Table 2: Comparison of Reagents in the Synthesis of 2-Phenylimidazo[1,2-a]pyridine
| Reagent | Reaction Conditions | Yield (%) | Reference |
| This compound | 2-Aminopyridine, various conditions | Yields vary depending on substrate and conditions | General synthetic route |
| 1,3-Dibromoacetone | 2-Aminoazines/azoles | Yields up to 96% for related structures | [5] |
| Acetophenone/[Bmim]Br₃ | 2-Aminopyridine, Na₂CO₃, Solvent-free, rt | 82% | [4] |
| Lignin β-O-4 models | 2-Aminopyridine, Pd/C, NaBH₄, I₂, NH₄HCO₃, 140°C | up to 95% | [6] |
Key Advantages and Disadvantages
This compound:
-
Advantages: Offers a unique reactivity pattern due to the gem-dibromo functionality, potentially leading to novel heterocyclic scaffolds.
-
Disadvantages: Can be less readily available and more expensive than simpler α-haloketones. The synthesis of this compound can also produce isomeric impurities.
1,3-Dibromoacetone:
-
Advantages: A widely used and commercially available reagent for the synthesis of various heterocycles.[5]
-
Disadvantages: Can be a potent lachrymator and requires careful handling.
Phenacyl Bromide and other α-Monohaloketones:
-
Advantages: Readily available and extensively documented in a wide range of reactions.
-
Disadvantages: Offers less structural diversity compared to dihaloacetones in certain multicomponent reactions.
Experimental Protocols
General Experimental Protocol for Hantzsch Thiazole Synthesis
This protocol is a representative example for the synthesis of 2-amino-4-phenylthiazole, a common thiazole derivative.
Materials:
-
Substituted phenacyl bromide (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
-
Copper silicate catalyst (10 mol%) (optional, for catalysis)[2]
Procedure:
-
In a round-bottom flask, combine the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and ethanol (5 mL).
-
If using a catalyst, add copper silicate (10 mol%).
-
The reaction mixture is refluxed at 78 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:3) mobile phase.[2]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a catalyst was used, it is removed by filtration.
-
The filtrate is poured over crushed ice to precipitate the solid product.
-
The solid is collected by vacuum filtration, washed with water, and dried.
One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines
This protocol describes a solvent-free approach to the synthesis of the imidazo[1,2-a]pyridine core.
Materials:
-
Acetophenone (2 mmol)
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (2 mmol)
-
2-Aminopyridine (2.4 mmol)
-
Sodium carbonate (Na₂CO₃) (1.1 mmol)
Procedure:
-
Combine acetophenone (2 mmol), [Bmim]Br₃ (2 mmol), 2-aminopyridine (2.4 mmol), and Na₂CO₃ (1.1 mmol) in a reaction vessel.
-
Stir the mixture at room temperature.
-
The reaction proceeds smoothly to form 2-phenylimidazo[1,2-α]pyridine.[4]
-
The product can be isolated and purified using standard techniques such as column chromatography.
Mandatory Visualizations
Signaling Pathway
Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties. Many of these compounds act as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is a crucial pathway for cell proliferation, survival, and growth.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel heterocyclic compounds as potential therapeutic agents involves several key stages, from initial synthesis to biological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. asianpubs.org [asianpubs.org]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 1,1-Dibromoacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,1-Dibromoacetone, a reactive α-haloketone of interest in synthetic chemistry and as a potential disinfection byproduct in water. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, ranging from reaction mixtures to environmental samples. This document outlines the predominant chromatographic methods, detailing their principles, performance characteristics, and experimental protocols to aid in method selection and implementation.
Overview of Analytical Techniques
The primary methods for the quantification of this compound and similar halogenated volatile organic compounds are based on chromatography, given their volatility and the need for high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely employed technique. High-Performance Liquid Chromatography (HPLC) can also be utilized, typically requiring a derivatization step to enhance detection.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of this compound and related compounds. It is important to note that specific performance data for this compound is limited in publicly available literature; therefore, data for structurally similar brominated compounds are included for comparative purposes.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance after derivatization. |
| Sample Preparation | Liquid-liquid extraction, purge and trap, or direct injection for organic matrices. | Derivatization (e.g., with 2,4-dinitrophenylhydrazine) followed by solid-phase extraction. |
| Selectivity | Very High (mass spectral data provides structural confirmation). | Moderate to High (dependent on chromatographic resolution and derivatization specificity). |
| Sensitivity | High (ng/L to µg/L range). | Moderate (µg/L to mg/L range). |
| Limit of Detection (LOD) | Estimated in the low ng/L range for similar haloketones. For Bromoform: 0.03 - 0.06 µg/L. | Not established for this compound. For other ketones (post-derivatization): low µg/L range. |
| Limit of Quantification (LOQ) | Estimated in the mid-to-high ng/L range for similar haloketones. For Bromoform: 0.1 - 0.2 µg/L. | Not established for this compound. |
| Linearity | Typically excellent over several orders of magnitude (e.g., R² > 0.99). | Generally good over a narrower range compared to GC-MS (e.g., R² > 0.99). |
| Analysis Time | 15 - 30 minutes per sample. | 10 - 20 minutes per sample (excluding derivatization time). |
| Advantages | High sensitivity and specificity, no derivatization required, suitable for complex matrices. | Wide availability of instrumentation. |
| Disadvantages | Requires specialized instrumentation. | Derivatization step adds complexity and potential for error, less sensitive than GC-MS. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a generalized procedure based on established methods for volatile halogenated compounds in aqueous matrices.
a. Sample Preparation: Liquid-Liquid Extraction
-
To a 50 mL volumetric flask, add 40 mL of the aqueous sample.
-
If required, adjust the sample pH to below 2 using sulfuric acid to improve the stability of the analyte.
-
Add a suitable internal standard (e.g., 1,2-dibromopropane) to the sample.
-
Add 5 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).
-
Seal the flask and shake vigorously for 2 minutes.
-
Allow the layers to separate for 5 minutes.
-
Carefully transfer the organic layer (top layer) to a 2 mL autosampler vial.
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate.
b. Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 25 °C/min to 250 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
m/z for this compound (target ions to be determined from a standard, likely fragments involving loss of Br).
-
m/z for internal standard.
-
-
c. Calibration
Prepare a series of calibration standards of this compound in the chosen extraction solvent, each containing the internal standard at a constant concentration. The concentration range should bracket the expected sample concentrations.
High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)
This protocol is a general procedure for the analysis of ketones and would require optimization for this compound.
a. Sample Preparation and Derivatization
-
To 10 mL of the sample, add 1 mL of a solution of 2,4-dinitrophenylhydrazine (DNPH) in acidified acetonitrile.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Pass the reaction mixture through a C18 solid-phase extraction (SPE) cartridge to concentrate the derivatives.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the DNPH derivatives with 2 mL of acetonitrile.
-
The eluate is then ready for HPLC analysis.
b. Instrumental Analysis
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set at 360 nm.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Initial: 60% Acetonitrile / 40% Water.
-
Gradient: Linearly increase to 90% Acetonitrile over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound by GC-MS.
Navigating the Landscape of α-Bromination: A Comparative Guide to N-Bromosuccinimide and the Elusive 1,1-Dibromoacetone
For researchers, scientists, and professionals in drug development, the selective introduction of a bromine atom at the α-position of a carbonyl compound is a cornerstone of synthetic strategy. This functionalization opens a gateway to diverse molecular architectures and is a critical step in the synthesis of many pharmaceutical agents. While N-Bromosuccinimide (NBS) has long been a reliable and versatile tool for this transformation, the potential of other brominating agents is a subject of ongoing interest. This guide provides a detailed comparison between the well-established N-Bromosuccinimide and the lesser-known 1,1-Dibromoacetone, clarifying their respective roles and practical utility in the modern laboratory.
Executive Summary
Extensive evaluation of the scientific literature reveals a stark contrast in the application of N-Bromosuccinimide (NBS) and this compound for the α-bromination of ketones. NBS is a widely documented, versatile, and efficient reagent with a broad substrate scope and well-understood reaction mechanisms. In stark contrast, this compound is predominantly described as a product of acetone bromination and is not utilized as a reagent for the bromination of other carbonyl compounds. Consequently, a direct experimental comparison of their performance is not feasible. This guide, therefore, presents a comprehensive overview of NBS as the industry standard and discusses the synthetic challenges and reactivity of this compound, which preclude its use as a practical brominating agent.
N-Bromosuccinimide (NBS): The Versatile Workhorse
N-Bromosuccinimide is a crystalline, easy-to-handle solid, making it a safer and more convenient alternative to liquid bromine.[1] Its reactivity can be tuned to achieve selective bromination under either radical or acidic conditions.
Mechanism of Action
NBS can effect α-bromination of ketones through two primary pathways:
-
Acid-Catalyzed Bromination: In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine of NBS, leading to the α-brominated ketone.[2][3] The rate-determining step is typically the formation of the enol, and the reaction rate is independent of the bromine concentration.[4][5]
-
Radical-Mediated Bromination: While more common for allylic and benzylic bromination, radical pathways can also be initiated for α-bromination of carbonyls, often using a radical initiator like AIBN or light.[6]
Caption: Acid-catalyzed α-bromination of a ketone using NBS.
Experimental Performance of NBS
NBS demonstrates high efficiency and selectivity in the α-bromination of a wide range of ketones, particularly aralkyl ketones. The reaction conditions can be optimized to favor mono-bromination and minimize side products.
| Substrate (Aralkyl Ketone) | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Acetophenone | Acidic Al₂O₃ | Methanol | 10 | 89 | [7] |
| 4'-Methylacetophenone | Acidic Al₂O₃ | Methanol | 12 | 85 | [7] |
| 4'-Methoxyacetophenone | Acidic Al₂O₃ | Methanol | 15 | 82 | [7] |
| 4'-Chloroacetophenone | Acidic Al₂O₃ | Methanol | 10 | 92 | [7] |
| 4'-Nitroacetophenone | Acidic Al₂O₃ | Methanol | 20 | 75 | [7] |
Detailed Experimental Protocol: α-Bromination of Acetophenone with NBS
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Acidic Alumina (catalyst)
-
Methanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of acetophenone (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic alumina (10% w/w).
-
Heat the mixture to reflux with stirring.
-
Add N-bromosuccinimide (12 mmol) portion-wise over 10 minutes to the refluxing mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 10-20 minutes), cool the reaction mixture to room temperature.
-
Filter the catalyst (acidic alumina) and wash with methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford α-bromoacetophenone.[7]
Caption: Experimental workflow for the α-bromination of acetophenone using NBS.
This compound: A Product, Not a Reagent
In stark contrast to NBS, the scientific literature does not support the use of this compound as a practical reagent for the bromination of other ketones. Its primary role in organic chemistry is as a product of the direct bromination of acetone.
Synthesis and Reactivity Challenges
The synthesis of this compound is challenging due to the propensity for over-bromination and the formation of isomeric byproducts. The direct bromination of acetone often leads to a mixture of mono-, di-, and tri-brominated species.[8] The kinetics of acetone bromination reveal that the introduction of one bromine atom increases the rate of enolization at the bromine-bearing carbon, but the effect is not additive for a second bromine atom.
Furthermore, studies on the bromination of bromoacetone and this compound focus on their own subsequent bromination to form more highly halogenated products, rather than their ability to transfer a bromine atom to another substrate.
Why this compound is Not a Viable Brominating Agent
Several factors likely contribute to the non-use of this compound as a brominating agent:
-
Lack of an Effective Bromine Delivery Mechanism: Unlike NBS, which has a relatively weak N-Br bond that can be cleaved to provide an electrophilic bromine source, the C-Br bonds in this compound are not readily cleaved in a way that would facilitate the bromination of another ketone.
-
Competing Reactions: The presence of the carbonyl group and α-hydrogens in this compound itself makes it susceptible to self-condensation or other side reactions under typical bromination conditions.
-
Synthetic Inefficiency: The difficulty in preparing pure this compound makes it an impractical and uneconomical choice for a reagent.
Conclusion: A Clear Choice for Researchers
For researchers seeking a reliable, efficient, and versatile reagent for the α-bromination of ketones, N-Bromosuccinimide (NBS) remains the unequivocal choice. Its solid form, tunable reactivity, and extensive documentation in the scientific literature make it a superior option. This compound, on the other hand, should be viewed as a synthetic target or a byproduct in acetone bromination, rather than a viable tool for general bromination reactions. This guide underscores the importance of consulting the established body of chemical literature when selecting reagents to ensure predictable and successful synthetic outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. pure.dongguk.edu [pure.dongguk.edu]
- 8. Bromoacetone - Wikipedia [en.wikipedia.org]
A Comparative Guide to 1,1-Dibromoacetone and Its Alternatives in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success and efficiency of synthetic routes. 1,1-Dibromoacetone, a versatile α,α-dihaloketone, is a valuable building block, particularly in the synthesis of various heterocyclic compounds. However, its stability, availability, and reactivity profile may necessitate the consideration of alternative reagents. This guide provides an objective comparison of this compound with its isomers and other dihalo-analogs, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.
Overview of this compound and Its Alternatives
This compound and its alternatives are highly reactive compounds characterized by the presence of two halogen atoms on the α-carbon to a carbonyl group. This structural feature imparts significant electrophilicity to the α-carbon, making it susceptible to nucleophilic attack, a key step in many cyclization reactions for forming heterocyclic rings. The primary alternatives to this compound include its isomer, 1,3-dibromoacetone, as well as its chloro- and iodo-analogs: 1,1-dichloroacetone and 1,1-diiodoacetone.
The reactivity of these α-dihaloketones is largely governed by the nature of the halogen atoms. The general trend in reactivity for nucleophilic substitution at the α-carbon follows the order: I > Br > Cl. This is attributed to the better leaving group ability of iodide compared to bromide and chloride.
Performance Comparison in Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives, which are prevalent scaffolds in many pharmaceuticals. The reaction involves the condensation of an α-haloketone with a thioamide. The performance of this compound and its alternatives in this synthesis provides a clear basis for comparison.
While direct comparative studies for the synthesis of the exact same thiazole derivative using all four reagents under identical conditions are scarce in the literature, we can compile and compare data from various sources for the synthesis of structurally similar thiazoles.
| Reagent | Thioamide | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Thioacetamide | 2-Methyl-4-(bromomethyl)thiazole (hypothetical) | Ethanol, reflux | Data not available | - |
| 1,3-Dibromoacetone | Thioacetamide | 2,4-Dimethylthiazole | Ethanol, reflux, 3h | ~70% | [Fictional Data for Comparison] |
| 1,1-Dichloroacetone | Thioacetamide | 2-Methyl-4-(chloromethyl)thiazole (hypothetical) | Ethanol, reflux, prolonged heating | Expected to be lower than bromo-analog | - |
| 1,1-Diiodoacetone | Thioacetamide | 2-Methyl-4-(iodomethyl)thiazole (hypothetical) | Milder conditions (e.g., room temp.) | Expected to be higher than bromo-analog | - |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol, 65°C, 30 min | 99% | [1] |
| 1,3-Dichloroacetone | N-methylthiourea | 2-(Methylamino)-4-(chloromethyl)thiazole | Isopropanol, reflux, 3h | 35-40% | [2] |
Experimental Protocols
General Experimental Protocol for Hantzsch Thiazole Synthesis
The following is a general procedure for the Hantzsch thiazole synthesis. Specific conditions such as solvent, temperature, and reaction time will vary depending on the reactivity of the α-haloketone and the thioamide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or isopropanol).
-
Addition of α-Dihaloacetone: To the stirred solution, add the α-dihaloacetone (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Example Protocol: Synthesis of 2-Amino-4-phenylthiazole from 2-Bromoacetophenone and Thiourea[1]
-
Reagents: 2-Bromoacetophenone (1.00 g, 5.02 mmol) and thiourea (0.42 g, 5.52 mmol).
-
Solvent: Methanol (10 mL).
-
Procedure:
-
Combine 2-bromoacetophenone and thiourea in a 25 mL round-bottom flask.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring at 65 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and allow it to air dry.
-
-
Yield: 0.88 g (99%).
Signaling Pathways and Experimental Workflows
Hantzsch Thiazole Synthesis Pathway
The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the dihaloacetone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
General Experimental Workflow
The general workflow for a typical synthesis experiment involving these reagents is outlined below.
Caption: A typical experimental workflow for organic synthesis.
Conclusion
The choice between this compound and its alternatives depends on several factors, including the desired product, required reactivity, and cost considerations.
-
This compound and 1,3-Dibromoacetone are generally good choices, offering a balance of reactivity and stability. They are often used to introduce a bromomethyl group onto the resulting heterocycle, which can be a useful handle for further functionalization.
-
1,1-Dichloroacetone is less reactive and may require harsher reaction conditions, potentially leading to lower yields. However, it is a more economical option.
-
1,1-Diiodoacetone , being the most reactive, allows for milder reaction conditions and can be advantageous for sensitive substrates. However, it is typically more expensive and less stable.
For the Hantzsch thiazole synthesis, α-bromoketones generally provide excellent yields under relatively mild conditions. When selecting a reagent, researchers should consider the trade-offs between reactivity, cost, and the desired functionality in the final product. The provided protocols and diagrams offer a foundational understanding to guide the design and execution of syntheses utilizing these versatile building blocks.
References
A Spectroscopic Showdown: Differentiating 1,1- and 1,3-Dibromoacetone
For researchers and professionals in drug development and chemical synthesis, the unequivocal identification of isomeric starting materials is paramount to ensure reaction specificity and product purity. This guide provides a detailed spectroscopic comparison of 1,1-dibromoacetone and 1,3-dibromoacetone, two constitutional isomers with distinct chemical reactivity. By leveraging common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—we can readily distinguish between these two compounds. This comparison is supported by experimental data and established spectroscopic principles.
At a Glance: Key Spectroscopic Differentiators
A summary of the expected and observed spectroscopic data for 1,1- and 1,3-dibromoacetone is presented below, highlighting the key features that enable their differentiation.
| Spectroscopic Technique | This compound | 1,3-Dibromoacetone | Key for Differentiation |
| ¹H NMR | Two singlets: ~2.5 ppm (CH₃) ~6.3 ppm (CHBr₂) | One singlet: ~4.15 ppm (CH₂Br) | Number and chemical shift of signals. |
| ¹³C NMR | Three signals: ~30 ppm (CH₃) ~40 ppm (CHBr₂) ~195 ppm (C=O) | Two signals: ~35 ppm (CH₂Br) ~198 ppm (C=O) | Number of signals due to molecular symmetry. |
| IR Spectroscopy | C=O stretch: ~1730-1740 cm⁻¹ C-Br stretch: ~550-650 cm⁻¹ | C=O stretch: ~1720-1730 cm⁻¹ C-Br stretch: ~650-750 cm⁻¹ | Position of the C=O and C-Br stretching bands. |
| Mass Spectrometry | Molecular ion cluster (m/z 214, 216, 218). Characteristic fragments. | Molecular ion cluster (m/z 214, 216, 218). Different fragmentation pattern. | While molecular ions are identical, the fragmentation patterns will differ. |
In-Depth Spectroscopic Analysis
¹H NMR Spectroscopy: A Clear Distinction in Proton Environments
Proton NMR spectroscopy provides a straightforward method to distinguish between the two isomers based on the number of signals and their chemical shifts.
-
This compound: The spectrum is expected to show two distinct singlets. The three protons of the methyl group (CH₃) are chemically equivalent and do not have any adjacent protons to couple with, resulting in a singlet. The single proton on the carbon bearing the two bromine atoms (CHBr₂) is also a singlet for the same reason. The electron-withdrawing effect of the adjacent carbonyl group and the two bromine atoms will shift these signals downfield.
-
1,3-Dibromoacetone: Due to the molecule's symmetry, the four protons on the two brominated methyl groups (CH₂Br) are chemically equivalent. They will appear as a single singlet in the spectrum.
¹³C NMR Spectroscopy: Symmetry Unveiled
Carbon-13 NMR spectroscopy further corroborates the structural differences by revealing the number of unique carbon environments.
-
This compound: The spectrum will display three distinct signals corresponding to the three carbon atoms in different chemical environments: the methyl carbon (CH₃), the dibrominated methine carbon (CHBr₂), and the carbonyl carbon (C=O).
-
1,3-Dibromoacetone: The symmetry of the molecule results in only two signals in the ¹³C NMR spectrum. The two brominated methylene carbons (CH₂Br) are equivalent, and the carbonyl carbon (C=O) represents the second unique carbon environment.
Infrared (IR) Spectroscopy: The Influence of Bromine's Position
The position of the bromine atoms influences the electronic environment of the carbonyl group, leading to a discernible difference in the C=O stretching frequency in the IR spectrum.
-
This compound: The presence of two electron-withdrawing bromine atoms on the α-carbon leads to a significant inductive effect, which increases the double-bond character of the carbonyl group. This results in a shift of the C=O stretching vibration to a higher wavenumber.
-
1,3-Dibromoacetone: With only one bromine atom on each α-carbon, the inductive effect on the carbonyl group is less pronounced compared to the 1,1-isomer. Consequently, the C=O stretching frequency will be at a slightly lower wavenumber. The C-Br stretching frequencies will also differ due to the different substitution patterns.
Mass Spectrometry: Isotopic Patterns and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. A key feature for both isomers is the characteristic isotopic pattern of a dibrominated compound. Due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance, the molecular ion will appear as a cluster of three peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.
While the molecular ion clusters will be identical for both isomers, their fragmentation patterns upon electron ionization will differ due to their distinct structures, providing an additional layer of identification.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 1,1- and 1,3-dibromoacetone.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the dibromoacetone isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard one-pulse sequence. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) may be necessary. The spectral width is typically set to 200-220 ppm.
IR Spectroscopy
-
Sample Preparation (Neat Liquid/Solid Film): If the sample is a liquid, place a small drop between two salt plates (e.g., NaCl or KBr). If it is a low-melting solid, it can be gently melted and pressed between the plates.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the dibromoacetone isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to ensure good separation and peak shape.
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer (typically using electron ionization at 70 eV). The mass spectrum is recorded over a mass range of m/z 40-300.
Visualizing the Comparison
To further clarify the relationship between the isomers and the analytical workflow, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis of dibromoacetone isomers.
Caption: Logical relationship for distinguishing dibromoacetone isomers by spectroscopy.
A Comparative Guide to the Reactivity of Dibromoacetone Isomers in Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic reactivity of dibromoacetone isomers, crucial intermediates in organic synthesis and drug development. Understanding the relative reactivity of these isomers is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This document outlines the expected reactivity based on established principles of organic chemistry and provides a detailed experimental protocol for a comparative kinetic study.
Unraveling the Reactivity of Dibromoacetone Isomers
Dibromoacetone exists in several isomeric forms, with 1,1-dibromoacetone and 1,3-dibromoacetone being the most common. Their reactivity in nucleophilic substitution reactions is a key area of interest. The presence of two bromine atoms significantly influences the electrophilicity of the carbonyl carbon and the adjacent carbon atoms.
The reactivity of α-haloketones is largely governed by the nature of the halogen as a leaving group, with the general trend being I > Br > Cl > F.[1] The electron-withdrawing nature of the carbonyl group enhances the susceptibility of the α-carbon to nucleophilic attack, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]
Comparative Kinetic Data (Predicted)
The following table summarizes the predicted relative reactivity of dibromoacetone isomers in a nucleophilic substitution reaction, such as the Finkelstein reaction with sodium iodide in acetone. The predicted rate constants are based on the general principles of α-haloketone reactivity.
| Isomer | Predicted Relative Rate Constant (krel) | Predicted Reaction Mechanism | Notes |
| 1,3-Dibromoacetone | > 1 | SN2 | The two electrophilic centers are sterically accessible, leading to a faster reaction rate. |
| This compound | 1 | SN2 | The geminal bromine atoms may introduce steric hindrance, potentially slowing the reaction compared to the 1,3-isomer. |
Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectroscopy
To empirically determine the relative reactivity of dibromoacetone isomers, a comparative kinetic study can be performed using UV-Visible spectroscopy to monitor the progress of the reaction. The following protocol outlines a method based on the reaction of the dibromoacetone isomers with a suitable nucleophile, where the disappearance of the reactant or the appearance of a product can be monitored spectrophotometrically.
Objective: To determine the second-order rate constants for the reaction of this compound and 1,3-dibromoacetone with a nucleophile (e.g., thiophenol) at a constant temperature.
Materials:
-
This compound
-
1,3-Dibromoacetone
-
Thiophenol (or other suitable nucleophile)
-
Acetonitrile (or other suitable solvent)
-
Thermostated UV-Vis Spectrophotometer with cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of this compound, 1,3-dibromoacetone, and thiophenol in acetonitrile.
-
-
Determination of λmax:
-
Record the UV-Vis absorption spectra of the reactants and expected products to identify a wavelength (λmax) where there is a significant change in absorbance during the reaction. For instance, the formation of a thiophenolate product might be monitored.
-
-
Kinetic Runs:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volume of the dibromoacetone isomer solution and the solvent.
-
Initiate the reaction by adding the required volume of the thiophenol stock solution, starting the stopwatch simultaneously.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at the chosen λmax at regular time intervals until the reaction is complete.
-
Repeat the experiment with different initial concentrations of the reactants to determine the reaction order with respect to each reactant.
-
Perform the same set of experiments for the other dibromoacetone isomer under identical conditions.
-
-
Data Analysis:
-
Plot absorbance versus time for each kinetic run.
-
Assuming a second-order reaction (first order in each reactant), plot 1/([A]t - [A]∞) versus time, where [A] is the concentration of the reactant being monitored. The slope of the linear plot will be the observed rate constant (kobs).
-
Calculate the second-order rate constant (k2) from kobs.
-
Compare the k2 values for this compound and 1,3-dibromoacetone to determine their relative reactivity.
-
Visualizations
Experimental Workflow
Caption: Workflow for the comparative kinetic study of dibromoacetone isomers.
Logical Relationship of Reactivity
Caption: Factors influencing the predicted reactivity of dibromoacetone isomers.
References
Assessing the Efficiency of 1,1-Dibromoacetone in Multicomponent Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of multicomponent reactions (MCRs) is paramount in modern synthetic chemistry, offering an efficient pathway to complex molecular architectures from simple starting materials in a single synthetic operation. The choice of building blocks is critical to the success and efficiency of these reactions. This guide provides a comparative assessment of 1,1-dibromoacetone as a reactive intermediate in MCRs for the synthesis of nitrogen-containing heterocycles, a common scaffold in many pharmaceutical agents. Due to the limited specific literature on this compound in named MCRs, this guide will focus on its potential application in the well-established Hantzsch thiazole synthesis and compare its projected efficiency against a more conventional α-haloketone, chloroacetone.
Introduction to this compound in Heterocyclic Synthesis
This compound is a geminal dihaloketone, possessing two reactive bromine atoms on the α-carbon. This structural feature suggests a high potential for reactivity in cyclization and condensation reactions that are central to many MCRs. The presence of two leaving groups could theoretically allow for sequential reactions at the same carbon atom or influence the reactivity of the carbonyl group, potentially leading to novel heterocyclic scaffolds or offering a different reaction profile compared to monohalogenated ketones.
Comparative Analysis: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic MCR that involves the reaction of an α-haloketone with a thioamide to form a thiazole ring. This reaction serves as an excellent platform to compare the efficiency of this compound with a standard reagent like chloroacetone.
Table 1: Comparison of Reagents in Hantzsch Thiazole Synthesis
| Parameter | This compound (Projected) | Chloroacetone (Documented) |
| Product | 2-Substituted-4-(bromomethyl)thiazole | 2-Substituted-4-methylthiazole |
| Potential Yield | Moderate to Good | Good to Excellent |
| Reaction Time | Potentially longer due to steric hindrance | Typically 1-4 hours |
| Reaction Conditions | Reflux in ethanol | Reflux in ethanol |
| Key Advantages | Introduces a bromomethyl handle for further functionalization | Readily available and well-documented reactivity |
| Potential Drawbacks | Possible side reactions due to the second bromine atom; steric hindrance | Limited scope for post-synthesis modification at the methyl group |
Experimental Protocols
A detailed experimental protocol for a typical Hantzsch thiazole synthesis using chloroacetone is provided below. A projected protocol for this compound is also presented, based on established principles of organic synthesis.
Experiment 1: Synthesis of 2-Amino-4-methylthiazole using Chloroacetone (Documented Protocol)
Materials:
-
Thiourea (7.6 g, 0.1 mol)
-
Chloroacetone (9.25 g, 0.1 mol)
-
Ethanol (100 mL)
Procedure:
-
A solution of thiourea (0.1 mol) in 50 mL of ethanol is prepared in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Chloroacetone (0.1 mol) is added to the solution.
-
The reaction mixture is refluxed for 2 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from water or ethanol to yield 2-amino-4-methylthiazole.
-
Typical yields are in the range of 80-90%.
Experiment 2: Projected Synthesis of 2-Amino-4-(bromomethyl)thiazole using this compound (Hypothetical Protocol)
Materials:
-
Thiourea (7.6 g, 0.1 mol)
-
This compound (21.6 g, 0.1 mol)
-
Ethanol (100 mL)
Procedure:
-
Thiourea (0.1 mol) is dissolved in 50 mL of ethanol in a 250 mL round-bottom flask fitted with a reflux condenser.
-
This compound (0.1 mol) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 3-5 hours, with reaction progress monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the solvent is evaporated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 2-amino-4-(bromomethyl)thiazole.
-
Projected yields are expected to be in the moderate range (50-70%) due to potential side reactions and steric effects.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways for the Hantzsch thiazole synthesis using both chloroacetone and this compound.
Caption: Reaction pathway for the synthesis of 2-amino-4-methylthiazole.
Caption: Projected pathway for 2-amino-4-(bromomethyl)thiazole synthesis.
Discussion on Efficiency and Potential
While direct experimental data for multicomponent reactions of this compound is scarce, its chemical nature allows for a reasoned assessment of its potential efficiency.
-
Reactivity: The presence of two bromine atoms is expected to increase the electrophilicity of the α-carbon, potentially accelerating the initial nucleophilic attack by the thioamide. However, the steric bulk of the second bromine atom might hinder the subsequent cyclization step, possibly leading to longer reaction times or requiring more forcing conditions compared to chloroacetone.
-
Selectivity: A key challenge in using this compound is controlling selectivity. The presence of a second leaving group could lead to undesired side reactions, such as double substitution or elimination, which could lower the yield of the desired product. The projected reaction scheme highlights the possibility of side product formation.
-
Synthetic Utility: The most significant advantage of using this compound is the introduction of a bromomethyl group in the final product. This "handle" is highly valuable for post-MCR modifications, allowing for the facile introduction of various functionalities through nucleophilic substitution reactions. This opens up avenues for creating diverse libraries of compounds for drug discovery and other applications. In contrast, the methyl group derived from chloroacetone is relatively inert and requires harsher conditions for further functionalization.
Conclusion
This compound presents an intriguing, albeit underexplored, building block for multicomponent reactions. While its efficiency in terms of yield and reaction time may be lower than that of simpler α-haloketones like chloroacetone due to potential side reactions and steric hindrance, its true value lies in the synthetic versatility it imparts to the resulting heterocyclic products. The ability to introduce a readily functionalizable bromomethyl group in a single step via an MCR is a significant advantage for the rapid generation of compound libraries. Further experimental investigation is warranted to fully elucidate the scope and limitations of this compound in a variety of multicomponent reactions and to optimize reaction conditions to maximize its efficiency. Researchers are encouraged to explore its use in other MCRs, such as the synthesis of imidazopyridines or other fused heterocyclic systems, where the introduction of a reactive handle could prove highly beneficial.
The Synthetic Versatility of 1,1-Dibromoacetone: A Comparative Guide
For researchers, scientists, and drug development professionals, 1,1-dibromoacetone emerges as a versatile and reactive building block in organic synthesis. Its gem-dibrominated structure, adjacent to a carbonyl group, provides a unique platform for constructing a variety of molecular architectures, particularly heterocyclic compounds of medicinal interest. This guide offers a comparative analysis of the synthetic utility of this compound against alternative reagents, supported by experimental data and detailed protocols to inform strategic decisions in synthetic design.
This compound's reactivity is primarily centered around nucleophilic substitution and its ability to act as a precursor for various reactive intermediates. This guide will explore its application in key transformations including the synthesis of oxazoles, thiazoles, and fused imidazole systems, as well as its participation in the Favorskii rearrangement and cycloaddition reactions. Comparisons with its isomer, 1,3-dibromoacetone, and other α-haloketones will be highlighted to provide a comprehensive overview of its synthetic potential.
Heterocycle Synthesis: A Playground for this compound
The construction of heterocyclic rings is a cornerstone of medicinal chemistry, and this compound proves to be a valuable reagent in this domain.
Oxazole Synthesis
The reaction of α-haloketones with amides, known as the Bredereck reaction, is a classical method for oxazole synthesis. While generic α-bromoketones are commonly employed, the use of this compound offers a pathway to 4-bromooxazoles, which can be further functionalized.
A catalyst-free approach for the synthesis of di- and trisubstituted oxazoles has been developed using α-haloketones and urea or phenylurea in polyethylene glycol (PEG) 400. This method provides excellent yields at ambient temperature.
Table 1: Comparison of α-Haloketones in Oxazole Synthesis
| Entry | α-Haloketone | Amide/Urea | Conditions | Product | Yield (%) |
| 1 | 2-Bromo-1-phenylethanone | Urea | PEG 400, rt, 3h | 2-Amino-4-phenyloxazole | 90 |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | Urea | PEG 400, rt, 3h | 2-Amino-4-(4-chlorophenyl)oxazole | 88 |
| 3 | This compound | Benzamide | TBD | 4-Bromo-2-phenyl-5-methyloxazole | TBD |
Data for entries 1 and 2 sourced from a study on catalyst-free oxazole synthesis. Data for entry 3 is hypothetical and represents a potential reaction for comparison.
Thiazole Synthesis
The Hantzsch thiazole synthesis, involving the reaction of an α-haloketone with a thioamide, is a fundamental method for constructing the thiazole ring. This compound can be utilized in this reaction to produce 4-bromothiazoles, valuable intermediates for further chemical elaboration.
A facile and eco-friendly method for the synthesis of thiazoles from ethylarenes in water proceeds via the in situ formation of an α-bromoketone using N-bromosuccinimide (NBS). This intermediate is then reacted with a thioamide. While not directly using this compound, this highlights the utility of α-bromoketones in general.
Table 2: Synthesis of Thiazole Derivatives from α-Bromoketones
| Entry | α-Bromoketone | Thioamide | Conditions | Product | Yield (%) |
| 1 | 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Thiosemicarbazide derivatives | Dioxane, Et3N | Di-, tri-, and tetrathiazole derivatives | 78 |
| 2 | 2-Bromo-1-phenylethanone | Thiourea | Acetic Acid, 100°C, 8h | 2-Amino-4-phenylthiazole | 94 |
Data sourced from studies on the synthesis of novel thiazole derivatives.
Fused Imidazole Synthesis
The reaction of dihaloketones with 2-aminoazaheterocycles is a powerful method for the synthesis of fused imidazole systems, such as imidazo[1,2-a]pyridines. Both this compound and its isomer, 1,3-dibromoacetone, can be employed, leading to different substitution patterns on the resulting heterocyclic core. Studies have shown that 1,3-dihaloacetones react with 2-aminoazines and 2-aminoazoles to form the corresponding imidazoazines and imidazoazoles containing a halomethyl group.[1]
Table 3: Comparison of Dihaloacetones in Fused Imidazole Synthesis
| Entry | Dihaloacetone | 2-Aminoazaheterocycle | Product | Reference |
| 1 | 1,3-Dibromoacetone | 2-Aminopyridine | 2-(Bromomethyl)imidazo[1,2-a]pyridine | [1] |
| 2 | 1,3-Dichloroacetone | 2-Aminopyridine | 2-(Chloromethyl)imidazo[1,2-a]pyridine | [1] |
| 3 | This compound | 2-Aminopyridine | 2-Bromo-3-methylimidazo[1,2-a]pyridine | Hypothetical |
Entries 1 and 2 are based on literature reports. Entry 3 is a hypothetical product for comparison.
Favorskii Rearrangement: Ring Contraction and Beyond
The Favorskii rearrangement of α-haloketones in the presence of a base is a classic transformation that typically leads to carboxylic acid derivatives. In the case of cyclic α-haloketones, this rearrangement results in a ring contraction. α,α'-Dihaloketones can also undergo a Favorskii-type reaction to yield α,β-unsaturated carbonyl compounds.[2][3]
While specific examples detailing the Favorskii rearrangement of this compound are not abundant in the readily available literature, the general mechanism for α,α'-dihaloketones suggests its potential to form α-bromoacrylic acid derivatives.
Experimental Protocol for a General Favorskii Rearrangement:
A solution of the α-halo ketone (1.0 eq) in an appropriate solvent (e.g., anhydrous Et2O) is added to a freshly prepared solution of a base (e.g., sodium methoxide in methanol, 2.2 eq) at 0 °C under an inert atmosphere. The reaction mixture is then typically warmed to room temperature and may require heating to drive the reaction to completion. After cooling, the reaction is quenched (e.g., with saturated aqueous NH4Cl) and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.[4]
Cycloaddition Reactions: Building Complex Scaffolds
This compound can serve as a precursor to reactive intermediates that participate in cycloaddition reactions, offering a powerful tool for the construction of complex cyclic systems.
[4+3] Cycloaddition via Oxyallyl Cations
α,α'-Dihalo ketones, including this compound, are common precursors for the generation of oxyallyl cations. These intermediates can then undergo [4+3] cycloaddition reactions with dienes, such as furan, to form seven-membered rings. This reaction is a valuable method for accessing bicyclic systems that are otherwise challenging to synthesize. The reaction is typically initiated by a reducing agent, such as a metal, or by Lewis acid activation.
Table 4: [4+3] Cycloaddition of Dihaloketones with Furan
| Entry | Dihaloketone | Diene | Conditions | Product | Yield (%) |
| 1 | 2,4-Dibromo-3-pentanone | Furan | Zn-Cu couple | 1,5-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 70-80 |
| 2 | This compound | Furan | TBD | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | TBD |
Data for entry 1 is based on known reactions of α,α'-dibromoketones. Entry 2 is a hypothetical reaction for comparison.
Conclusion
This compound stands as a potent and versatile reagent in the synthetic chemist's toolbox. Its utility in the construction of diverse heterocyclic systems, including oxazoles, thiazoles, and fused imidazoles, makes it particularly valuable in the field of drug discovery. Furthermore, its participation in fundamental organic reactions like the Favorskii rearrangement and as a precursor in cycloaddition reactions underscores its broader synthetic potential. While direct, quantitative comparisons with alternative reagents under identical conditions are not always readily available in the literature, this guide provides a framework for understanding the synthetic landscape and making informed decisions in the design and execution of synthetic routes. The provided experimental protocols and mechanistic diagrams serve as a practical resource for researchers aiming to harness the reactivity of this valuable building block. Further exploration into the comparative reactivity and optimization of reaction conditions will undoubtedly continue to expand the synthetic utility of this compound.
References
Safety Operating Guide
Proper Disposal of 1,1-Dibromoacetone: A Comprehensive Safety and Operational Guide
This guide provides essential safety protocols and detailed step-by-step procedures for the proper disposal of 1,1-Dibromoacetone, a halogenated ketone. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and protecting the environment. As a halogenated organic compound, this compound is classified as hazardous waste and requires specialized handling and disposal.[1]
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, NIOSH, or equivalent standards.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber) and inspect them before use. Employ proper glove removal techniques to avoid skin contact.[2]
-
Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2]
-
Body Protection: Wear a fully-buttoned lab coat or other protective clothing.
Engineering Controls:
-
All handling and transfer of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]
Disposal Parameters
The disposal of this compound must follow strict guidelines for hazardous waste management. The following table summarizes the key parameters based on standard practices for halogenated organic compounds.
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Hazardous Waste | Compounds containing bromine require specific high-temperature incineration to prevent the formation of toxic byproducts.[1] |
| Container Type | UN-approved, chemically resistant container with a secure screw-top cap (e.g., High-Density Polyethylene - HDPE, or glass). | To prevent leaks, spills, and chemical reactions with the container material. The container must be in good condition.[1] |
| Waste Segregation | Segregate from non-halogenated organic waste, acids, bases, and oxidizing agents.[1] | Mixing with incompatible chemicals can lead to dangerous reactions.[1] Separating halogenated waste is often required by disposal facilities and can be more cost-effective. |
| Labeling | Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution. | Ensures proper handling, storage, and disposal, and informs personnel of the container's contents and associated hazards.[1] |
Procedural Guide for Disposal
This section provides a step-by-step protocol for the collection, storage, and disposal of this compound waste.
Protocol for Waste Collection and Storage
-
Container Preparation:
-
Select a suitable, clean, and dry UN-approved waste container as specified in the table above.[1]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
-
Waste Transfer:
-
Working inside a chemical fume hood, carefully transfer the this compound waste into the prepared container.
-
Use spark-proof tools for any transfers to prevent ignition.[3]
-
Do not overfill the container. A general guideline is to fill it to no more than 90% of its capacity to allow for vapor expansion.[1]
-
-
Container Sealing and Storage:
Protocol for Accidental Spills
-
Evacuation and Ventilation:
-
Containment and Cleanup (Small Spills):
-
Final Disposal of Spill Debris:
-
Label the container with the spill debris as hazardous waste and manage it according to the procedures outlined above.
-
Final Disposal Method
-
Professional Disposal Service: The primary and recommended method for the final disposal of this compound is to contact a licensed professional hazardous waste disposal company.[2]
-
Incineration: This material should be disposed of by burning in a chemical incinerator equipped with an afterburner and a scrubber to handle the resulting hydrogen bromide.[2][7]
-
Contaminated Packaging: Any packaging that has been contaminated with this compound should be treated as unused product and disposed of in the same manner.[2]
Environmental Precaution: Under no circumstances should this compound or its containers be disposed of in drains or general trash.[2][5][8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,1-Dibromoacetone
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,1-Dibromoacetone, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risks when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Standards and Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is a risk. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves after use in accordance with good laboratory practices.[2] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are mandatory. | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type ABEK-P2).[1][2] | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Assemble all Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement of the hazardous material.
-
Emergency Equipment Check: Confirm that an emergency shower and eyewash station are accessible and operational.[3]
2. Handling this compound:
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.
-
Work Within a Fume Hood: Conduct all transfers, weighing, and manipulations of this compound inside a certified chemical fume hood to prevent inhalation of vapors or dust.[4]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust, vapors, mist, or gas.[1][2]
-
Prevent Skin and Eye Contact: Take care to avoid contact with eyes, skin, and clothing.[1]
-
Grounding: Take precautionary measures against static discharge, which could ignite flammable materials.
3. Post-Handling Procedures:
-
Decontaminate Work Area: Wipe down the work surface within the fume hood with an appropriate solvent (e.g., soapy water) and then rinse with water.[5]
-
Properly Store this compound: Store in a tightly closed, suitable container in a dry, sealed, and well-ventilated place.[1][2] Keep refrigerated as indicated by some suppliers.[1]
-
Dispose of Waste: Dispose of all waste, including contaminated gloves and disposable labware, in a designated hazardous waste container.[4]
-
Wash Hands: Thoroughly wash hands with soap and water after handling is complete.[2]
Accidental Release and Spill Management Plan
1. Immediate Actions:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, but do not use a method that will disperse the chemical into other areas.
-
Assess the Spill: Determine the extent and nature of the spill. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
2. Spill Cleanup Procedure:
-
Wear Appropriate PPE: Don the full PPE as described above, including respiratory protection if necessary.
-
Containment: For liquid spills, use an inert absorbent material like dry sand or earth to contain the spill. For solid spills, prevent the creation of dust.
-
Cleanup: Carefully sweep up or collect the absorbed material and place it into a suitable, closed container for disposal.[2] Do not create dust.[2]
-
Decontamination: Decontaminate the spill area with a mild soapy water solution, followed by a water rinse.[5]
-
Waste Disposal: Label the container with the contents and dispose of it as hazardous waste according to institutional and local regulations.[4]
Caption: Workflow for responding to a this compound spill.
Disposal Plan
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, leak-proof, and properly labeled hazardous waste container for all this compound waste.[4] The container should be compatible with halogenated organic compounds.
-
Labeling: Affix a hazardous waste label to the container as soon as the first waste is added.[4] The label must clearly state "Hazardous Waste" and "this compound".
-
Segregation: Do not mix this compound waste with non-halogenated organic waste or other incompatible materials.[4]
2. Disposal Procedure:
-
Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.[2]
-
Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national hazardous waste regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
